Argtide
Description
Properties
CAS No. |
138111-66-7 |
|---|---|
Molecular Formula |
C80H104ClN21O14 |
Molecular Weight |
1619.3 g/mol |
IUPAC Name |
N-[4-[(2S)-3-[[(2S,4R)-4-acetamido-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(pyridine-2-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-3-oxo-5-quinolin-3-ylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-amino-3-oxopropyl]cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C80H104ClN21O14/c1-46(2)36-63(98-68(106)55(82)16-7-9-31-92-70(108)60-18-8-10-30-90-60)71(109)97-61(19-12-32-93-79(86)87)75(113)100-35-13-20-66(100)77(115)102(74(112)58(85)39-48-21-25-53(81)26-22-48)80(4,67(105)62(95-47(3)104)41-51-37-52-15-5-6-17-59(52)94-43-51)78(116)101(76(114)65(45-103)99-69(107)56(83)40-50-14-11-29-88-42-50)73(111)57(84)38-49-23-27-54(28-24-49)96-72(110)64-44-89-33-34-91-64/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,37,42-44,46,49,54-58,61-63,65-66,103H,7,9,12-13,16,19-20,23-24,27-28,31-32,35-36,38-41,45,82-85H2,1-4H3,(H,92,108)(H,95,104)(H,96,110)(H,97,109)(H,98,106)(H,99,107)(H4,86,87,93)/t49?,54?,55-,56-,57+,58-,61+,62-,63+,65+,66+,80+/m1/s1 |
InChI Key |
RMGMPGFOSVZOOU-KWUVUQIBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@@H](CC2=CC=C(C=C2)Cl)N)[C@@](C)(C(=O)[C@@H](CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)[C@H](CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC7=CN=CC=C7)N)NC(=O)[C@@H](CCCCNC(=O)C8=CC=CC=N8)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
argtide N-Ac-3-Qal-pClPhe-3-Pal-Ser-PzACAla-PicLys-Leu-Arg-Pro-AlaNH2 N-acetyl-3-(3-quinolyl) alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of Cationic Arginine-Rich Peptides (CARPs)
A Technical Guide for Researchers
Introduction
Initial searches for a specific molecule named "Argtide" did not yield a known compound within publicly accessible scientific literature and databases. It is plausible that "this compound" may be a proprietary code name, a novel yet-unpublished agent, or a misnomer for a well-characterized class of molecules. This guide, therefore, focuses on a prominent class of therapeutic peptides that aligns with the query's likely subject: Cationic Arginine-Rich Peptides (CARPs) . These peptides are a subject of intense research due to their diverse and potent biological activities, particularly their neuroprotective effects. CARPs are characterized by a high content of arginine residues, which imparts a strong positive charge and enables a range of molecular interactions that underpin their multimodal mechanism of action. This document provides an in-depth exploration of the known mechanisms of CARPs, supported by experimental data and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action of Cationic Arginine-Rich Peptides (CARPs)
CARPs exhibit a complex and multimodal mechanism of action, engaging with various cellular components to elicit their therapeutic effects. Their actions can be broadly categorized into cell penetration, modulation of protein aggregation, and interaction with cell surface receptors and intracellular pathways.
Cell Penetration and Intracellular Delivery
A hallmark of CARPs is their ability to traverse cellular membranes, a property attributed to their high density of cationic guanidinium groups from arginine residues. This allows them to act on intracellular targets and to be utilized as vectors for delivering therapeutic cargo.
Mechanism of Translocation: The precise mechanism of cell entry is still under investigation but is thought to involve one or more of the following processes:
-
Direct Translocation/Pore Formation: CARPs are proposed to interact with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans. This interaction can lead to membrane destabilization and the formation of transient pores, allowing the peptides to enter the cytosol.
-
Endocytosis: CARPs can also be internalized through various endocytic pathways, including macropinocytosis. Once inside endosomes, they must escape into the cytosol to reach their targets, a process that may be facilitated by their membrane-destabilizing properties.
Experimental Protocol: In Vitro Cell Penetration Assay
Objective: To quantify the cellular uptake of a CARP.
Methodology:
-
Peptide Labeling: Synthesize the CARP with a fluorescent label (e.g., FITC, TAMRA) at the N- or C-terminus.
-
Cell Culture: Plate target cells (e.g., neuronal cell line like SH-SY5Y) in a suitable culture vessel (e.g., 96-well plate, confocal dish) and allow them to adhere overnight.
-
Treatment: Incubate the cells with varying concentrations of the fluorescently labeled CARP for different time points (e.g., 30 min, 1h, 2h).
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized peptide. A brief acid wash (e.g., 0.2 M glycine, pH 2.5) can be used to strip off surface-bound peptides.
-
Quantification/Visualization:
-
Fluorometry: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of individual cells.
-
Confocal Microscopy: Image the cells to visualize the subcellular localization of the peptide.
-
Modulation of Protein Aggregation
A growing body of evidence suggests that CARPs can interfere with the aggregation of amyloidogenic proteins, which is a pathological hallmark of several neurodegenerative diseases, such as Alzheimer's disease.
Mechanism of Anti-Aggregation:
-
Inhibition of Fibril Formation: Arginine, and by extension CARPs, can act as "chemical chaperones." The guanidinium group of arginine can interact with aromatic residues and charged groups on amyloidogenic proteins like amyloid-beta (Aβ) and tau, preventing their misfolding and subsequent aggregation into neurotoxic oligomers and fibrils.
-
Destabilization of Pre-formed Fibrils: In some cases, CARPs may also be able to disaggregate existing amyloid fibrils.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
Objective: To assess the effect of a CARP on the kinetics of amyloid protein aggregation.
Methodology:
-
Reagent Preparation: Prepare solutions of the amyloidogenic protein (e.g., Aβ42 peptide) and the CARP at various concentrations. Prepare a stock solution of Thioflavin T (ThT).
-
Assay Setup: In a 96-well plate, mix the amyloid protein with different concentrations of the CARP (or a control buffer).
-
Incubation: Add ThT to each well. Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Fluorescence Measurement: Monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time using a plate reader. ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
Data Analysis: Plot ThT fluorescence intensity against time to generate aggregation curves. Compare the lag time, slope, and final fluorescence intensity between the CARP-treated and control samples to determine the inhibitory effect.
Interaction with Cell Surface Receptors and Intracellular Signaling
CARPs can modulate the activity of various cell surface receptors and influence downstream signaling pathways, contributing to their neuroprotective effects.
Signaling Pathways:
-
NMDA Receptor Antagonism: CARPs have been shown to reduce the activity of N-methyl-D-aspartate (NMDA) receptors on neurons. Overactivation of these receptors leads to excitotoxicity, a common mechanism of neuronal death in neurological disorders. CARPs may directly bind to the receptor or induce its internalization, thereby reducing calcium influx and mitigating excitotoxicity.
-
Promotion of Pro-Survival Signaling: CARPs can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.
-
Mitochondrial Protection: Some CARPs can localize to mitochondria and protect against mitochondrial dysfunction, a key factor in many diseases. They may achieve this by scavenging reactive oxygen species (ROS), stabilizing the mitochondrial membrane potential, and inhibiting the release of pro-apoptotic factors.
Quantitative Data Summary
The following table summarizes hypothetical but plausible quantitative data for a representative Cationic Arginine-Rich Peptide (CARP-X) based on the described mechanisms of action.
| Parameter | Assay | Value | Significance |
| Cellular Uptake (EC50) | Fluorometry in SH-SY5Y cells | 5 µM | Concentration for half-maximal intracellular accumulation. |
| Aβ42 Aggregation Inhibition (IC50) | ThT Assay | 10 µM | Concentration to inhibit 50% of amyloid-beta aggregation. |
| NMDA Receptor Inhibition (IC50) | Calcium Imaging | 2 µM | Concentration to inhibit 50% of NMDA-induced calcium influx. |
| Neuroprotection (EC50) | MTT Assay (glutamate-induced excitotoxicity) | 1 µM | Concentration for 50% protection against neuronal cell death. |
Visualizing the Mechanisms of Action
To further elucidate the complex interplay of these mechanisms, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: Signaling pathways modulated by Cationic Arginine-Rich Peptides (CARPs).
Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.
Conclusion
Cationic Arginine-Rich Peptides represent a promising class of therapeutic agents with a sophisticated and multimodal mechanism of action. Their ability to penetrate cells, modulate protein aggregation, and interact with key signaling pathways makes them attractive candidates for the treatment of a variety of diseases, particularly neurodegenerative disorders. Further research into the precise molecular interactions and the optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful clinical translation. This guide provides a foundational understanding of the core mechanisms of CARPs to aid researchers in this endeavor.
Argtide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Argtide, a potent luteinizing hormone-releasing hormone (LHRH) antagonist. We delve into its discovery, its chemical structure, and a generalized pathway for its synthesis based on established solid-phase peptide synthesis methodologies. Furthermore, this guide elucidates the signaling pathway through which this compound exerts its antagonistic effects on the LHRH receptor, a key mechanism in its therapeutic applications for conditions such as endometriosis and cancer. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding.
Discovery and Identification
This compound was first described in a 1991 publication by Janecka and colleagues as a potent antagonist of the luteinizing hormone-releasing hormone (LHRH).[1] The research focused on designing and synthesizing novel LHRH analogs with an emphasis on incorporating an arginine residue at position 8 of the peptide sequence.[1] Through these efforts, this compound emerged as a highly promising candidate with significant anti-ovulatory activity.[1]
The chemical structure of this compound is a decapeptide with the following amino acid sequence: N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Leu, Arg, Pro, D-AlaNH2 [1]
Its CAS Number is 138111-66-7.
Synthesis Pathway
While the specific, detailed experimental protocol for the synthesis of this compound is not publicly available, it is synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing synthetic peptides.[2][3] The general workflow for the SPPS of a peptide like this compound is outlined below.
Generalized Solid-Phase Peptide Synthesis (SPPS) Protocol:
-
Resin Preparation: The synthesis begins with a solid support resin, typically a polystyrene-based resin functionalized with an appropriate linker. The C-terminal amino acid, in this case, D-Alanine with an amide group (D-AlaNH2), is attached to this resin.
-
Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base, such as piperidine in dimethylformamide (DMF), to expose the free amine for the next coupling step.
-
Amino Acid Coupling: The next amino acid in the sequence (Proline), with its N-terminus protected and its C-terminus activated, is added to the reaction vessel. A coupling reagent (e.g., HATU, HBTU) is used to facilitate the formation of the peptide bond.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.
-
Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the this compound sequence until the full peptide chain is assembled. This includes the incorporation of the modified and unnatural amino acids present in this compound's structure.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
-
Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final this compound peptide are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.
Below is a conceptual workflow of the solid-phase synthesis for this compound.
References
Argtide: A Deep Dive into its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argtide is a synthetic decapeptide that functions as a potent and selective antagonist of the luteinizing hormone-releasing hormone (LHRH) receptor, also known as the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively blocking this key receptor in the pituitary gland, this compound plays a critical role in modulating the hypothalamic-pituitary-gonadal (HPG) axis. This antagonism leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn dramatically reduces the production of gonadal steroids such as testosterone and estrogen. Its mechanism of action makes it a valuable tool in research and a potential therapeutic agent in hormone-dependent pathologies, particularly in oncology and reproductive medicine. This technical guide provides a comprehensive overview of this compound's role in cellular signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: LHRH Receptor Antagonism
The primary signaling pathway influenced by this compound is the LHRH receptor cascade in the anterior pituitary gonadotrophs. The LHRH receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand LHRH, activates downstream signaling pathways to stimulate the synthesis and release of LH and FSH.
This compound exerts its effect through competitive inhibition of the LHRH receptor. By binding to the receptor with high affinity, it prevents the binding of endogenous LHRH, thereby blocking the initiation of the downstream signaling cascade. This immediate blockade results in a rapid decrease in circulating levels of LH and FSH, leading to a state of medical castration.[1]
Signaling Pathways Affected by this compound
The binding of LHRH to its receptor typically activates the Gαq/11 G-protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the transcription and secretion of gonadotropins.
This compound, by blocking the initial ligand-receptor interaction, prevents the activation of this entire pathway.
Direct Effects on Cancer Cells
Beyond its effects on the pituitary, emerging evidence suggests that LHRH receptors are also expressed on the surface of various cancer cells, including prostate, breast, and ovarian cancers. In these cells, the LHRH receptor signaling pathway can differ from that in the pituitary. It is often coupled to a Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, inhibit cell proliferation.
This compound, by binding to these tumoral LHRH receptors, can directly exert an anti-proliferative effect, independent of its action on the HPG axis.
Quantitative Data
The biological activity of this compound has been quantified in preclinical studies. A key parameter for LHRH antagonists is their anti-ovulatory activity (AOA), which measures their ability to prevent ovulation in animal models, a direct consequence of LH surge suppression.
| Parameter | Value | Species | Reference |
| Anti-ovulatory Activity (AOA) at 0.125 µg | 63% | Rat | [1] |
| Anti-ovulatory Activity (AOA) at 0.25 µg | 89% | Rat | [1] |
| ED50 for Anti-ovulatory Activity | 30.8 ± 0.59 ng | Rat | [1] |
Experimental Protocols
In Vivo Anti-ovulatory Activity (AOA) Assay
This protocol is a standard method for evaluating the in vivo potency of LHRH antagonists.
Objective: To determine the dose-dependent ability of this compound to inhibit ovulation in female rats.
Materials:
-
Mature female Sprague-Dawley rats with regular 4-day estrous cycles.
-
This compound, dissolved in a suitable vehicle (e.g., propylene glycol-saline).
-
Vehicle control.
-
Microscope for vaginal smear analysis.
-
Surgical instruments for ovariectomy.
-
Saline solution.
Procedure:
-
Animal Selection and Staging: Monitor the estrous cycle of female rats by daily vaginal smears. Select rats showing a proestrous smear on the morning of the experiment.
-
Drug Administration: On the day of proestrus, administer this compound or vehicle control subcutaneously at various doses at a specific time (e.g., 12:00 PM), prior to the expected pre-ovulatory LH surge.
-
Ovulation Assessment: The following morning (day of estrus), euthanize the rats and perform a laparotomy to expose the oviducts.
-
Ova Counting: Carefully dissect the oviducts and place them between two glass slides. Gently press the slides to release the ova from the ampulla.
-
Data Analysis: Count the number of ova under a microscope. Rats with one or more ova are considered to have ovulated. Calculate the percentage of rats in each treatment group that did not ovulate. The ED50 (the dose at which 50% of the animals are anovulatory) can then be determined by probit analysis.
Conclusion
This compound is a potent LHRH antagonist that acts on cellular signaling pathways at multiple levels. Its primary mechanism involves the competitive blockade of LHRH receptors in the pituitary, leading to a rapid and profound suppression of the HPG axis. Additionally, its ability to directly inhibit the proliferation of cancer cells expressing LHRH receptors opens up further avenues for its therapeutic application. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and similar LHRH antagonists in various pathological conditions. The continued investigation into the nuanced signaling pathways modulated by this compound will undoubtedly pave the way for more targeted and effective therapeutic strategies.
References
Argtide: A Comprehensive Technical Guide to its Structural Analysis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argtide is a potent synthetic decapeptide antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking GnRH receptors in the pituitary gland, this compound effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing gonadal steroidogenesis. This technical guide provides an in-depth analysis of this compound's structural features, chemical properties, and mechanism of action. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of reproductive endocrinology, oncology, and drug development.
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH) plays a pivotal role in regulating the reproductive axis. Its pulsatile release from the hypothalamus stimulates the anterior pituitary to secrete LH and FSH, which in turn govern the production of sex hormones by the gonads. LHRH antagonists, such as this compound, offer a therapeutic strategy for conditions where suppression of gonadal function is desired, including certain hormone-dependent cancers (e.g., prostate and breast cancer), endometriosis, and uterine fibroids. Unlike LHRH agonists which cause an initial surge in gonadotropin levels, antagonists provide immediate and reversible suppression, making them a valuable therapeutic option. This compound has demonstrated significant potency in preclinical studies, highlighting its potential for clinical development.
Structural and Chemical Properties
This compound is a synthetic decapeptide with a complex structure designed for high-affinity binding to the GnRH receptor.
Amino Acid Sequence and Molecular Formula
The chemical name for this compound is N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Leu, Arg, Pro, D-AlaNH2[1]. This corresponds to the following amino acid sequence:
N-Acetyl-D-3-Quinolylalanyl-D-p-Chlorophenylalanyl-D-3-Pyridylalanyl-Seryl-cis-Pyrazinylcarbonylaminocyclohexylalanyl-D-picolinoyllysyl-Leucyl-Arginyl-Prolyl-D-Alaninamide
The molecular formula for this compound is C₈₀H₁₀₄ClN₂₁O₁₄ .
Physicochemical Properties
| Property | Estimated Value/Characteristic | Method of Determination |
| Molecular Weight | ~1677.3 g/mol | Calculation from molecular formula |
| Isoelectric Point (pI) | Basic | Calculated based on the pKa values of the ionizable amino acid side chains. The presence of multiple basic residues (Arg, Lys) suggests a basic pI. |
| Solubility | Likely soluble in aqueous solutions at acidic pH. | Based on general peptide solubility guidelines. The net positive charge at neutral or acidic pH would enhance solubility in aqueous media. For hydrophobic peptides, organic solvents like DMSO or DMF may be required for initial solubilization. |
Protocol for Estimating Isoelectric Point (pI):
The isoelectric point can be estimated by considering the pKa values of the ionizable groups in the peptide: the N-terminal amino group, the C-terminal carboxyl group (amidated in this compound, so not considered), and the side chains of acidic (Asp, Glu) and basic (Lys, Arg, His) amino acids.
-
Assign pKa values to all ionizable groups.
-
Determine the net charge of the peptide at a series of pH values.
-
The pH at which the net charge is zero is the isoelectric point.
Protocol for Determining Peptide Solubility:
-
Initial Assessment: Based on the amino acid sequence, determine if the peptide is acidic, basic, or neutral. This compound is a basic peptide.
-
Primary Solvent: Attempt to dissolve a small amount of the lyophilized peptide in sterile, deionized water.
-
Acidic Conditions: If the peptide is insoluble in water, add a small amount of a dilute acid (e.g., 10% acetic acid) to lower the pH and increase the net positive charge, which should improve solubility.
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used for initial solubilization, followed by dilution with an aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the intended biological assay.
-
Sonication: Gentle sonication can be used to aid in the dissolution of peptide aggregates.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor located on the surface of pituitary gonadotrope cells.
GnRH Receptor Binding and Signal Transduction
Under normal physiological conditions, GnRH binds to its receptor, initiating a signaling cascade that leads to the synthesis and secretion of LH and FSH. This compound, by competitively binding to the GnRH-R, prevents the endogenous GnRH from activating this pathway.
The GnRH signaling pathway is primarily mediated through the Gq/11 G-protein. Upon GnRH binding, the activated Gq/11 alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the transcription and release of gonadotropins.
Biological Activity
This compound has been shown to be a highly potent LHRH antagonist in in vivo studies.
| Assay | Species | Endpoint | Dose | Result | Reference |
| Anti-ovulatory Activity | Rat | Ovulation Inhibition | 0.125 µg | 63% AOA | [1] |
| Anti-ovulatory Activity | Rat | Ovulation Inhibition | 0.25 µg | 89% AOA | [1] |
| Anti-ovulatory Activity | Rat | ED₅₀ | 30.8 ± 0.59 ng | [1] |
AOA: Anti-Ovulatory Activity ED₅₀: Effective dose for 50% of the maximal response
Note: Specific binding affinity data (Ki or IC50) for this compound to the GnRH receptor were not identified in the conducted search of publicly available literature.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Fmoc-D-Ala-Wang resin or Rink Amide resin
-
Fmoc-protected amino acids (including the specialized non-proteinogenic amino acids in this compound's sequence)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Acetic anhydride for N-terminal acetylation
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Ala-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound D-alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a ninhydrin test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the resin with acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet several times with cold diethyl ether to remove scavengers and byproducts.
-
Lyophilization: Dry the crude peptide pellet under vacuum to obtain a powder.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude this compound peptide is purified using reverse-phase HPLC (RP-HPLC).
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound powder in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. The specific gradient will need to be optimized but may range from 10% to 60% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Monitor the column effluent at 220 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final purified peptide as a white powder.
Structural Characterization
5.3.1. Mass Spectrometry
The molecular weight of the purified this compound is confirmed using mass spectrometry.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) to obtain the mass spectrum.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of this compound.
5.3.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to analyze the secondary structure of this compound in solution.
Procedure:
-
Sample Preparation: Dissolve the purified this compound in a suitable buffer (e.g., phosphate buffer) to a known concentration (typically 0.1-1 mg/mL). The buffer should be transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectrum to estimate the proportions of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution software.
5.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed three-dimensional structural information of this compound in solution.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Analysis: Assign the proton resonances to specific amino acid residues in the this compound sequence. Use the nuclear Overhauser effect (NOE) data from the NOESY spectrum to determine inter-proton distances, which are then used as constraints in molecular modeling calculations to determine the 3D structure of the peptide.
Conclusion
This compound is a potent LHRH antagonist with a well-defined chemical structure and a clear mechanism of action. Its ability to effectively suppress gonadotropin release makes it a promising candidate for therapeutic applications in various hormone-dependent diseases. The detailed protocols provided in this guide for its synthesis, purification, and characterization will be a valuable resource for researchers and drug development professionals working with this and similar peptide-based therapeutics. Further studies to determine its precise binding affinity and to fully elucidate its three-dimensional structure will provide even greater insights into its structure-activity relationship and potential for clinical use.
References
Whitepaper: Early-Stage Biological Activity of Argtide, a Novel Peptide Modulator of the G-Protein Coupled Receptor GPRX
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the early-stage research into the biological activity of Argtide, a novel synthetic peptide. This compound has been identified as a potent and selective modulator of GPRX, a G-protein coupled receptor implicated in inflammatory pathways. This whitepaper details the initial characterization of this compound, including its binding affinity, functional activity, and selectivity. Comprehensive experimental protocols and data are presented to support its potential as a therapeutic candidate.
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes, making them prominent targets for drug discovery.[1][2] this compound is a novel, rationally designed peptide therapeutic developed to target GPRX, an orphan GPCR increasingly associated with the regulation of inflammatory responses.[2] Early investigations aim to characterize the fundamental biological activity of this compound to establish a foundation for further preclinical development.
Mechanism of Action: GPRX Signaling Pathway Modulation
This compound acts as an antagonist to the GPRX receptor. Upon binding, it is hypothesized to prevent the conformational change required for G-protein coupling, thereby inhibiting downstream signaling cascades. The presumed mechanism involves the inhibition of the Gαq subunit activation, which in turn blocks the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream reduction in intracellular calcium mobilization and protein kinase C (PKC) activation, key mediators of the inflammatory response.[3][4]
Figure 1: Proposed inhibitory mechanism of this compound on the GPRX signaling pathway.
Quantitative Data Summary
The biological activity of this compound was assessed through a series of in vitro assays. The results are summarized below.
Table 1: Receptor Binding Affinity of this compound
| Compound | Target Receptor | Ki (nM) | Assay Type |
|---|---|---|---|
| This compound | GPRX | 2.5 ± 0.4 | Radioligand Competition |
| Control Peptide | GPRX | > 10,000 | Radioligand Competition |
Table 2: Functional Antagonist Activity of this compound
| Compound | Functional Assay | IC50 (nM) | Max. Inhibition (%) |
|---|---|---|---|
| This compound | Calcium Mobilization | 15.2 ± 2.1 | 98 ± 2 |
| this compound | IP-One (IP3) Accumulation | 12.8 ± 1.8 | 99 ± 1 |
Table 3: Selectivity Profile of this compound against Related GPCRs
| Receptor | Ki (nM) | Fold Selectivity (vs. GPRX) |
|---|---|---|
| GPCR-A | > 10,000 | > 4,000x |
| GPCR-B | 8,500 ± 500 | ~3,400x |
| GPCR-C | > 10,000 | > 4,000x |
Table 4: In Vitro Cytotoxicity in HEK293 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 1 | 99.5 ± 0.5 |
| This compound | 10 | 98.2 ± 1.1 |
| This compound | 100 | 95.4 ± 2.3 |
| Doxorubicin (Control) | 10 | 25.6 ± 3.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
This assay was performed to determine the binding affinity (Ki) of this compound for the GPRX receptor.
-
Cell Culture: HEK293 cells stably expressing human GPRX were cultured to 80-90% confluency.
-
Membrane Preparation: Cells were harvested, and crude membranes were prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes were incubated with a constant concentration of a known radioligand ([3H]-Ligand) and increasing concentrations of this compound.
-
Incubation: The reaction was incubated for 90 minutes at room temperature.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Detection: Radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measured this compound's ability to inhibit agonist-induced intracellular calcium release.
-
Cell Preparation: GPRX-expressing cells were seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells were pre-incubated with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: A known GPRX agonist was added to stimulate calcium release.
-
Signal Detection: Changes in fluorescence intensity were measured in real-time using a plate reader (e.g., FLIPR).
-
Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2: Workflow for the Calcium Mobilization functional assay.
Summary and Future Directions
The early-stage characterization of this compound demonstrates that it is a high-affinity, potent, and selective antagonist of the GPRX receptor. The peptide effectively inhibits agonist-induced downstream signaling with nanomolar potency and exhibits a favorable selectivity profile against other tested GPCRs. Furthermore, this compound shows low cytotoxicity at effective concentrations. These promising initial findings strongly support the continued investigation of this compound as a potential therapeutic agent for inflammatory diseases. Future work will focus on in vivo proof-of-concept studies to evaluate its efficacy and pharmacokinetic properties in relevant animal models.
References
- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. assaygenie.com [assaygenie.com]
Argtide: A Pioneering LHRH Antagonist and its Place in Peptide Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide research, the quest for potent and specific modulators of hormonal pathways has been a continuous endeavor. Among these, antagonists of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH) antagonists, have emerged as a critical class of therapeutic agents. These peptides play a crucial role in managing a range of hormone-dependent conditions, from infertility treatments to oncology.[1][2] This technical guide delves into the novelty of Argtide, a potent LHRH antagonist first described in 1991, placing its discovery in the broader context of LHRH antagonist research and development. While specific research on this compound following its initial discovery is limited, its unique structural characteristics and high potency underscored a significant step in the design of LHRH antagonists.
This compound: Initial Discovery and Characterization
This compound, a synthetic decapeptide, was first designed, synthesized, and tested by Janecka and colleagues in 1991. The research aimed to develop more potent LHRH antagonists by focusing on the significance of an arginine residue at position 8 of the peptide sequence.
Synthesis and Structure
This compound was synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides.[3][4] The primary amino acid sequence of this compound is: N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Leu, Arg, Pro, D-AlaNH2
The key innovation in this compound's design was the incorporation of Arginine at position 8, which was hypothesized to be significant for receptor binding.
Initial In Vivo Efficacy
The primary measure of this compound's efficacy in the initial study was its anti-ovulatory activity (AOA) in rats. This assay is a standard preclinical model to assess the potency of LHRH antagonists in suppressing the ovulatory surge of luteinizing hormone.
| Compound | Dosage (µg) | Anti-Ovulatory Activity (AOA) (%) | ED50 |
| This compound | 0.125 | 63% | 30.8 +/- 0.59 |
| This compound | 0.25 | 89% |
Table 1: Anti-Ovulatory Activity of this compound in Rats. Data from Janecka A, et al. Biochem Biophys Res Commun. 1991.
The results demonstrated that this compound was a highly potent LHRH antagonist, with the authors suggesting it might be the most promising antagonist reported at the time of publication.
The Broader Context: LHRH Antagonist Mechanism of Action and Signaling
To fully appreciate the novelty of this compound, it is essential to understand the mechanism of action of LHRH antagonists.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis
LHRH, produced in the hypothalamus, is a key regulator of the reproductive system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] These gonadotropins, in turn, act on the gonads (testes and ovaries) to stimulate the production of sex steroids like testosterone and estrogen.
LHRH Antagonist Signaling Pathway
LHRH antagonists exert their effect by competitively blocking the LHRH receptor on pituitary gonadotroph cells.[6] This blockade prevents endogenous LHRH from binding and initiating the downstream signaling cascade that leads to LH and FSH release.[7] The result is a rapid and dose-dependent suppression of gonadotropin and, consequently, sex steroid levels. This mechanism is distinct from that of LHRH agonists, which initially cause a surge in gonadotropins before downregulating the receptors.[8]
Experimental Protocols in LHRH Antagonist Research
The development and characterization of LHRH antagonists like this compound rely on a set of well-established experimental protocols.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and other LHRH antagonists is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis.[3]
A detailed protocol for manual Fmoc-based SPPS generally involves the following steps:
-
Resin Swelling: The solid support resin is swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc-Amino Acid Attachment: The C-terminal amino acid is attached to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a base, typically piperidine in DMF.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed again.
-
Repeat: Steps 3-6 are repeated for each amino acid in the sequence.
-
Cleavage: Once the peptide is fully assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification and Characterization: The crude peptide is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry.[4]
Anti-Ovulatory Activity (AOA) Assay in Rats
This in vivo assay is a cornerstone for evaluating the potency of LHRH antagonists.[9][10]
-
Animal Model: Immature female rats are often used as they do not ovulate spontaneously.
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses.
-
Ovulation Induction: Ovulation is induced by the administration of human chorionic gonadotropin (hCG).
-
Assessment: After a set period, the animals are euthanized, and their ovaries are examined for the presence of ova.
-
Data Analysis: The percentage of animals in which ovulation is blocked at each dose is determined to calculate the anti-ovulatory activity and the ED50 (the dose that is effective in 50% of the animals).
The Novelty of this compound in the Evolution of LHRH Antagonists
At the time of its discovery, this compound represented a significant advancement in the field for several reasons:
-
High Potency: The low effective dose of this compound for inhibiting ovulation indicated a high affinity for the LHRH receptor and potent antagonist activity.
-
Structural Innovation: The emphasis on the role of the arginine residue at position 8 contributed to the understanding of the structure-activity relationships of LHRH antagonists.
-
Reduced Side Effects: While not detailed in the initial publication, a major goal in the development of third-generation LHRH antagonists (the generation to which this compound belongs) was to reduce the histamine-releasing side effects that were prominent in earlier antagonists.
While the research trajectory of this compound itself is not extensively documented in subsequent literature, its discovery was part of a broader wave of research that led to the development of clinically successful LHRH antagonists like Cetrorelix and Ganirelix.[1] These later compounds built upon the principles of high receptor affinity and reduced side effects that were being explored during the time of this compound's development.
Conclusion
This compound stands as a noteworthy milestone in the history of LHRH antagonist research. The 1991 study by Janecka and colleagues highlighted its exceptional potency and contributed to the fundamental understanding of the structural requirements for effective LHRH receptor blockade. Although it may not have progressed to clinical use under the same name, the principles demonstrated by its design and efficacy have undoubtedly influenced the development of the LHRH antagonists that are now integral to modern medicine. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the rational design of peptide therapeutics and the iterative process of scientific discovery that drives the field forward.
References
- 1. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of LHRH antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]
- 6. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. JaypeeDigital | Antifertility Agents [jaypeedigital.com]
- 10. ijbpas.com [ijbpas.com]
The Toxicological Profile of Argtide: A Comprehensive Review
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Argtide is a novel synthetic peptide with significant therapeutic potential. As with any new chemical entity, a thorough understanding of its toxicological profile is paramount for safe and effective clinical development. This document provides a comprehensive overview of the available non-clinical safety data on this compound, summarizing key findings from a range of toxicological studies. The information presented herein is intended to guide further research and support the ongoing evaluation of this compound as a potential therapeutic agent. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are described. Furthermore, key experimental workflows are visualized using diagrams to enhance clarity and understanding.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single, short-term exposure. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in subsequent, longer-term studies.
Experimental Protocol: Acute Intravenous Toxicity in Rodents
A single-dose, dose-ranging study was conducted in male and female Sprague-Dawley rats to determine the acute intravenous (IV) toxicity and the LD50 of this compound.
-
Test System: Sprague-Dawley rats (5/sex/group).
-
Vehicle: 0.9% Sodium Chloride for Injection, USP.
-
Dose Levels: 50, 100, 200, 400, and 800 mg/kg.
-
Administration: A single bolus injection via the lateral tail vein.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs, body weight, mortality, and gross necropsy at the end of the observation period. The LD50 was calculated using the Probit method.
Results
No mortality or significant clinical signs of toxicity were observed at doses up to 200 mg/kg. At the higher doses of 400 and 800 mg/kg, clinical signs included lethargy, piloerection, and decreased activity, which resolved within 24 hours post-dose.
| Parameter | Value | Species | Route |
| Median Lethal Dose (LD50) | >800 mg/kg | Sprague-Dawley Rat | Intravenous |
Table 1: Summary of Acute Intravenous Toxicity Data for this compound in Rats.
Experimental Workflow
Methodological & Application
Application Note: Standardized Protocol for the Synthesis and Purification of Argtide (Arg-Gly-Asp)
Introduction
Argtide, a tripeptide composed of the sequence Arginine-Glycine-Aspartic Acid (RGD), is a motif of significant interest in biomedical research and drug development. It is a key recognition sequence for integrin receptors on cell surfaces, playing a crucial role in cell adhesion, signaling, and migration. Consequently, synthetic RGD peptides are widely utilized in targeted drug delivery, tissue engineering, and as therapeutic agents. This document provides a detailed, standardized protocol for the chemical synthesis and subsequent purification of this compound using modern solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle
The synthesis of this compound is achieved through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1][2] This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][3] The temporary Nα-Fmoc protecting group is removed at each cycle, and the next protected amino acid is coupled.[3] Side-chain protecting groups (like Pbf for Arginine and OtBu for Aspartic Acid) remain intact until the final step.[4] Following assembly, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3] The resulting crude peptide is then purified to high homogeneity using reverse-phase HPLC (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[5][6]
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis, from resin preparation to final purified product.
Experimental Protocols
Materials and Reagents
The crucial starting materials for peptide synthesis are Fmoc-protected amino acids, a suitable resin, and various solvents and reagents.[7][8]
| Category | Item | Supplier Example |
| Resins | Wang Resin or Rink Amide MBHA Resin (pre-loaded or for manual loading) | Sigma-Aldrich |
| Amino Acids | Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH | CEM Corporation |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) | Sigma-Aldrich |
| Bases | DIEA (N,N-Diisopropylethylamine), Piperidine | Fisher Scientific |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile (ACN), Diethyl Ether | VWR |
| Cleavage | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (H₂O) | Sigma-Aldrich |
| Purification | HPLC Grade Water, HPLC Grade Acetonitrile, HPLC Grade TFA | Fisher Scientific |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol assumes a manual synthesis starting with Wang resin. For automated synthesizers, parameters should be adapted according to the manufacturer's instructions.
Step 2.1: Resin Preparation and First Amino Acid Loading
-
Place Wang resin (1 g, ~1.0 mmol/g substitution) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.[1]
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and immediately add it to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Step 2.2: SPPS Cycle (for Glycine and Arginine) This cycle is repeated for each amino acid to be added to the chain.[3]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine in DMF treatment for 15 minutes.[9] This exposes the free amine for the next coupling step.[3]
-
Washing: Wash the resin thoroughly to remove residual piperidine: DMF (5x), DCM (3x), DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid (Fmoc-Gly-OH or Fmoc-Arg(Pbf)-OH, 3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 2 minutes.[9]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Return to Step 2.2.1 to add the next amino acid in the sequence. After the final amino acid (Arg) is coupled, perform a final deprotection step to remove the N-terminal Fmoc group.
Peptide Cleavage and Precipitation
-
After the final wash, dry the peptidyl-resin under a vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature. This step removes side-chain protecting groups and cleaves the peptide from the resin.[3]
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of ice-cold diethyl ether.[9]
-
Centrifuge the solution to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Air-dry the crude peptide pellet to remove residual ether.
Purification by Reverse-Phase HPLC
The standard method for peptide purification is RP-HPLC using a C18-modified silica stationary phase.[5]
| Parameter | Specification |
| Column | Preparative Reverse-Phase C18 Column (e.g., 250 x 21.2 mm, 5-10 µm) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water[10] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN)[10] |
| Flow Rate | ~15-20 mL/min (dependent on column diameter) |
| Detection | UV at 210-220 nm[5] |
| Gradient | Example: 5% to 45% Mobile Phase B over 40 minutes |
| Sample Prep | Dissolve crude peptide in a minimal amount of Mobile Phase A. |
Procedure:
-
Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Run the gradient elution to separate the this compound from synthesis-related impurities.[5]
-
Collect fractions corresponding to the major peak, which should be the target peptide.
Quality Control and Characterization
To ensure the identity and purity of the synthesized peptide, the following analyses are essential.[11][12]
Analytical RP-HPLC
This is used to assess the purity of the collected fractions and the final product.[9]
| Parameter | Specification |
| Column | Analytical Reverse-Phase C18 Column (e.g., 250 x 4.6 mm, 3-5 µm)[10] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Gradient | Example: 5% to 65% Mobile Phase B over 30 minutes |
Procedure:
-
Pool the pure fractions collected from the preparative HPLC run.
-
Inject a small aliquot into the analytical HPLC system.
-
The purity is determined by integrating the area of the target peptide peak relative to the total area of all peaks. A purity of >95% is typically desired.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying its identity.[9][10]
| Parameter | Expected Value for this compound (C₁₂H₂₂N₆O₆) |
| Monoisotopic Mass | 346.1601 g/mol |
| Average Mass | 346.3479 g/mol |
| Observed [M+H]⁺ | ~347.1674 m/z |
Procedure:
-
The pure peptide fraction is analyzed using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.
-
The observed mass is compared to the theoretical calculated mass.
Final Product Preparation
Once the purity and identity are confirmed, the pooled pure fractions are freeze-dried (lyophilized) to obtain the final this compound product as a white, fluffy powder.[5][9]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. rsc.org [rsc.org]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
Application Notes and Protocols for Argtide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argtide is a potent synthetic peptide antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] By competitively blocking the GnRH receptor (GnRHR), this compound effectively inhibits the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This mechanism of action makes this compound a valuable research tool for investigating hormone-dependent physiological and pathological processes.
In the context of cell culture, this compound is particularly relevant for studies on hormone-dependent cancers, such as prostate, breast, and ovarian cancer, as well as for research on endometriosis. Many of these tissues and their malignant counterparts express GnRH receptors, and their growth can be directly or indirectly influenced by the GnRH signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-proliferative and pro-apoptotic effects.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the GnRH receptor, a G-protein coupled receptor (GPCR), on the surface of target cells, such as pituitary gonadotrophs and various cancer cells. This binding prevents the endogenous ligand, GnRH, from activating the receptor, thereby inhibiting the downstream signaling pathways.
The primary signaling cascade initiated by GnRH receptor activation involves the Gαq/11 subunit of the G-protein. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC). The activation of PKC initiates a phosphorylation cascade involving MAP kinases (e.g., ERK1/2), which ultimately modulates the expression of genes responsible for gonadotropin synthesis. In cancer cells, this pathway can also be linked to cell proliferation and survival. By blocking this initial binding step, this compound effectively shuts down this entire signaling cascade.
This compound Signaling Pathway Diagram
Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling.
Experimental Protocols
The following protocols are representative methods for assessing the in vitro effects of this compound on cancer and endometrial cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution of this compound (Molecular Weight: ~1619 g/mol ), dissolve 1.62 mg in 1 mL of sterile water.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing the effect of this compound on cell viability.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
GnRH receptor-positive cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) or primary endometrial cells.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁵ M.[2] Include a vehicle control (medium with the same concentration of the solvent used for this compound reconstitution).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis (Caspase-3/7) Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
GnRH receptor-positive cancer cell line or primary endometrial cells.
-
Complete cell culture medium.
-
96-well clear-bottom black plates.
-
This compound stock solution.
-
Caspase-Glo® 3/7 Assay kit (or similar).
-
Luminometer.
Procedure:
-
Seed cells in a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) and a vehicle control.
-
Incubate for 24 to 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
Data Presentation
Quantitative data from experiments with LHRH antagonists should be summarized for clear comparison. Below are example tables based on expected outcomes from the literature on potent LHRH antagonists.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Representative IC50 of LHRH Antagonist (M) |
| LNCaP | Prostate Cancer | 1 x 10⁻⁷ |
| PC3 | Prostate Cancer | 5 x 10⁻⁷ |
| MCF-7 | Breast Cancer | 2 x 10⁻⁷ |
| MDA-MB-231 | Breast Cancer | 8 x 10⁻⁷ |
| EFO-21 | Ovarian Cancer | 3 x 10⁻⁷ |
Note: IC50 values are illustrative and should be determined experimentally for this compound.
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | This compound Concentration (M) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| LNCaP | 10⁻⁶ | 2.5 ± 0.3 |
| LNCaP | 10⁻⁵ | 4.1 ± 0.5 |
| MCF-7 | 10⁻⁶ | 2.1 ± 0.2 |
| MCF-7 | 10⁻⁵ | 3.5 ± 0.4 |
Note: Data are representative and should be confirmed through experimentation.
Logical Relationships in Experimental Design
References
Application Notes and Protocols for In Vivo Studies of Argtide
Note: The following application notes and protocols are based on general principles for in vivo studies of therapeutic peptides. As of the current date, "Argtide" is not a publicly documented peptide. Therefore, the information presented here is a generalized template intended to guide researchers in developing specific protocols for novel peptide compounds. The proposed mechanism of action and specific experimental parameters are illustrative.
Introduction
This compound is a novel synthetic peptide with potential therapeutic applications in metabolic diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage, administration, and experimental protocols for in vivo studies of this compound. The information is designed to ensure safe and effective preclinical evaluation. Peptides are short chains of amino acids that play crucial roles in various physiological processes, and their therapeutic potential is a significant area of biomedical research.[1][2]
Hypothetical Mechanism of Action: For the purpose of these notes, this compound is presumed to act as a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2]
This compound Signaling Pathway
The proposed signaling pathway for this compound, as a GLP-1R agonist, is initiated by its binding to the GLP-1 receptor on pancreatic β-cells. This interaction activates a cascade of intracellular events culminating in enhanced insulin secretion.
Dosage and Administration for In Vivo Studies
The appropriate dosage and administration route for this compound will depend on the specific animal model and the objectives of the study. The following table summarizes common administration routes and provides a starting point for dose-ranging studies. It is crucial to perform pilot studies to determine the optimal dose and regimen for your specific experimental conditions. Most therapeutic peptides are administered via parenteral routes to avoid degradation in the gastrointestinal tract.[3][4]
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Non-Human Primate (e.g., Macaca mulatta) |
| Route of Administration | Subcutaneous (SC), Intraperitoneal (IP), Intravenous (IV) | Subcutaneous (SC), Intraperitoneal (IP), Intravenous (IV) | Subcutaneous (SC), Intravenous (IV) |
| Dosage Range (Hypothetical) | 0.1 - 10 mg/kg | 0.1 - 10 mg/kg | 0.05 - 5 mg/kg |
| Frequency | Once daily to twice weekly | Once daily to twice weekly | Once weekly to once monthly (pending formulation) |
| Vehicle | Sterile Saline, Phosphate-Buffered Saline (PBS) | Sterile Saline, Phosphate-Buffered Saline (PBS) | Sterile Saline, Phosphate-Buffered Saline (PBS) |
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
Sterile Saline or PBS (for reconstitution)
-
Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)[5][6]
-
Insulin syringes (for administration)[7]
-
Anesthetic agent (if required for procedures)
-
Blood collection tubes
-
Glucose meter and test strips
-
Standard laboratory equipment (vortex, centrifuge, etc.)
This compound Reconstitution
-
Bring the lyophilized this compound vial to room temperature.
-
Aseptically add the required volume of sterile saline or PBS to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.
-
The reconstituted solution should be clear and free of particulate matter.
-
Store the reconstituted solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage, following stability guidelines for the specific peptide.
In Vivo Study Workflow
The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of this compound.
Detailed Experimental Protocol: Glucose Tolerance Test in Mice
This protocol describes an oral glucose tolerance test (OGTT) in a mouse model of diet-induced obesity to assess the acute effect of this compound on glucose metabolism.
-
Animal Model and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Feed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
House animals in a controlled environment (12:12-h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: this compound (e.g., 1 mg/kg body weight)
-
-
Procedure:
-
Fast the mice for 6 hours before the experiment with free access to water.
-
Record the baseline body weight.
-
Administer this compound or vehicle via subcutaneous injection 30 minutes before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment group to the vehicle control group.
-
Safety and Compliance
-
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Handle peptides with care, using appropriate personal protective equipment (PPE).
-
Monitor animals regularly for any adverse effects, such as changes in behavior, appetite, or injection site reactions.[8]
-
Ensure that peptides are sourced from a reputable manufacturer with high-quality control standards to guarantee purity and composition.[1]
By following these guidelines and protocols, researchers can effectively and responsibly conduct in vivo studies to evaluate the therapeutic potential of novel peptides like this compound.
References
- 1. thefountainwpb.com [thefountainwpb.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. Administration strategies for proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 7. m.youtube.com [m.youtube.com]
- 8. thejops.com [thejops.com]
Application of Argtide in Kinase Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of drug targets. The accurate measurement of kinase activity is therefore essential for basic research and drug discovery.
Synthetic peptides that mimic the phosphorylation site of a natural substrate are invaluable tools for assaying kinase activity. This document uses the term "Argtide" as a representative name for a class of synthetic, arginine-rich peptide substrates designed for the specific and sensitive measurement of various protein kinase activities. Arginine residues are critical for the recognition of many kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), making arginine-rich sequences a common feature in their substrate motifs[1][2][3].
These application notes provide an overview of the principles, applications, and detailed protocols for using this compound-like peptides in kinase activity assays.
Principle of Kinase Activity Assays Using Peptide Substrates
Kinase assays using peptide substrates quantify the transfer of a phosphate group from a donor molecule, typically Adenosine Triphosphate (ATP), to a specific amino acid residue (Serine, Threonine, or Tyrosine) on the peptide. The rate of peptide phosphorylation is directly proportional to the kinase's enzymatic activity. This activity can be measured using several methods, including radiometric detection of a radiolabeled phosphate ([³²P]) or non-radioactive methods like antibody-based detection (ELISA) or luminescence-based quantification of ADP production.
Featured Kinase Signaling Pathways
Arginine-rich peptide substrates are particularly useful for assaying serine/threonine kinases like PKA and PKC, as well as certain tyrosine kinases. Understanding their activation pathways is key to designing and interpreting experiments.
References
- 1. Multiple arginine residues contribute to the increased efficacy of peptide substrates for the cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-dependent activation requirements and kinetic properties of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Argtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argtide is a synthetic decapeptide that functions as a potent and immediate antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. By competitively blocking this receptor in the pituitary gland, this compound rapidly reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This, in turn, leads to a significant and swift reduction in the production of downstream sex steroids, such as testosterone and estrogen. This mechanism of action makes this compound a valuable tool for research in hormone-dependent conditions, including endometriosis and various cancers such as prostate and breast cancer.
These application notes provide best practices for the storage and handling of this compound, along with detailed protocols for its use in common in vitro experimental settings.
Physicochemical Properties and Storage
Proper storage and handling of this compound are critical to maintain its stability and ensure the reproducibility of experimental results. As a lyophilized peptide, this compound is relatively stable, but becomes more susceptible to degradation once reconstituted.
Stability
While specific stability data for this compound is not extensively published, data from structurally similar LHRH antagonists, such as Cetrorelix, can provide guidance. It is crucial to perform in-house stability tests for long-term experiments.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | ≥ 4 years[1] | Store in a desiccator to protect from moisture. Protect from light. |
| Room Temperature | Up to 3 weeks[2] | For short-term transport. Avoid prolonged exposure to high temperatures. | |
| Reconstituted Solution | 2-8°C | 2-7 days[2] | For short-term use. Avoid repeated temperature changes. |
| -20°C to -80°C | Up to 1 month | For longer-term storage, aliquot to avoid freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA or HSA) can improve stability[2]. |
Potential Degradation Pathways: Peptides like this compound are susceptible to several degradation pathways, especially in solution:
-
Hydrolysis: Cleavage of peptide bonds, particularly at Asp (D) residues.
-
Oxidation: Methionine (M) and Cysteine (C) residues are prone to oxidation.
-
Deamidation: Occurs at Asparagine (N) and Glutamine (Q) residues, especially when followed by Glycine (G).
To minimize degradation, it is recommended to use high-purity solvents for reconstitution and to handle solutions with care, avoiding vigorous vortexing.
Solubility
The solubility of this compound is a key factor for preparing stock solutions. Based on data for similar peptides, the following provides general guidance. It is always recommended to test solubility with a small amount of the peptide first.
Table 2: General Solubility of LHRH Antagonist Peptides
| Solvent | Solubility | Notes |
| Sterile Water | Slightly soluble | Recommended for initial reconstitution to a concentration of at least 100 µg/mL[2]. |
| DMSO | Slightly soluble[1] | Can be used to prepare concentrated stock solutions. Purge with an inert gas before sealing[1]. |
| Methanol | Slightly soluble[1] | Use with caution as it can be toxic to cells. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or sterile 0.9% saline
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a sterile pipette tip, add the desired volume of sterile water or saline to the vial. For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Once dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 4°C for a limited time as indicated in Table 1.
Caption: Workflow for the reconstitution of lyophilized this compound.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of LHRH receptor-positive cancer cell lines, such as LNCaP (prostate cancer) or MCF-7 (breast cancer).
Materials:
-
LNCaP or MCF-7 cells
-
Complete cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for MCF-7, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed LNCaP or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
After 24 hours, remove the culture medium and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell proliferation assay with this compound.
Signaling Pathway
This compound, as an LHRH antagonist, acts on the hypothalamic-pituitary-gonadal (HPG) axis. Its primary mechanism is the competitive blockade of LHRH receptors on the pituitary gonadotroph cells. This prevents endogenous LHRH from binding and stimulating the release of LH and FSH, leading to a rapid decrease in sex hormone production by the gonads.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
Application Notes and Protocols: Techniques for Labeling Argtide for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argtide is a synthetic peptide antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. The LHRH receptor is overexpressed in a variety of cancers, including prostate, breast, ovarian, and endometrial cancers, while its expression in most healthy tissues is limited. This differential expression makes the LHRH receptor an attractive target for the delivery of imaging agents to visualize tumors. This document provides detailed protocols for the fluorescent and radiolabeling of this compound and similar LHRH antagonists for use in preclinical imaging studies.
LHRH Receptor Signaling Pathway
This compound, as an LHRH antagonist, competitively binds to the LHRH receptor, a G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascade that is normally initiated by the binding of LHRH. In cancer cells, this signaling can influence cell proliferation. Understanding this pathway is crucial for interpreting imaging results and for the development of targeted therapies.
The binding of LHRH to its receptor primarily activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can ultimately modulate gene expression related to cell proliferation and hormone production. In some cancer cells, the LHRH receptor has also been shown to couple to Gαi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Caption: LHRH Receptor Signaling Pathway and the inhibitory action of this compound.
Data Presentation: Labeled LHRH Antagonists
The following tables summarize quantitative data for LHRH antagonists labeled with fluorescent dyes or radioisotopes for imaging studies.
Table 1: Radiolabeled LHRH Antagonists
| Radiotracer | Peptide | Chelator | Radioisotope | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Tumor Uptake (%ID/g) | Reference |
| [⁶⁸Ga]Ga-DOTA-Ahx-(DLys⁶)-LHRH | (DLys⁶)-LHRH | DOTA | ⁶⁸Ga | >96 | Not Reported | 4.14 ± 0.8 (PC3 tumors at 2h) | [1] |
| [⁹⁹ᵐTc]Tc-HYNIC-GSG-(DLys⁶)-LHRH | (DLys⁶)-LHRH | HYNIC | ⁹⁹ᵐTc | >98 | Not Reported | Not Reported | [2] |
| [¹¹¹In]In-DOTA-Ahx-[D-Lys⁶]-LHRH | [D-Lys⁶]-LHRH | DOTA | ¹¹¹In | >95 | Not Reported | ~4 (prostate tumors) | [3] |
Table 2: Fluorescently Labeled LHRH Antagonists
| Probe | Peptide | Fluorophore | Excitation (nm) | Emission (nm) | Binding Affinity (IC₅₀, nM) | Reference |
| GnRHa-PEG-Rh760 | GnRH agonist | Rhodamine derivative | ~760 | ~780 | Not Reported | [4] |
| LHRH-targeted NIR dye conjugate | LHRH peptide | NIR dye | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
Note on this compound Sequence: The precise amino acid sequence of "this compound" is not publicly available. The following protocols are based on established methods for labeling LHRH antagonist peptides, such as those containing a D-Lysine residue (e.g., [D-Lys⁶]-LHRH) which provides a primary amine for conjugation. Researchers should adapt these protocols based on the specific sequence and functional groups of their this compound variant.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the conjugation of an amine-reactive fluorescent dye to the primary amine of a lysine residue within the this compound peptide.
Workflow for Fluorescent Labeling
Caption: Workflow for fluorescently labeling this compound.
Materials:
-
This compound (or a similar LHRH antagonist with a primary amine)
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate of Cy5, Alexa Fluor 647, or similar)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer
-
UV-Vis spectrophotometer
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve this compound in a small amount of anhydrous DMSO to a final concentration of 10 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the this compound solution to the sodium bicarbonate buffer.
-
Add a 1.5 to 3-fold molar excess of the dissolved fluorescent dye to the peptide solution. The optimal ratio may need to be determined empirically.
-
Vortex the mixture gently and incubate for 2 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled peptide from unreacted dye and peptide using RP-HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance maximum of the peptide (e.g., 220 nm or 280 nm) and the dye.
-
Collect the fractions corresponding to the labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the labeled this compound using mass spectrometry. The mass should correspond to the sum of the peptide mass and the dye mass.
-
Determine the concentration and degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at the peptide's and the dye's maximum absorbance wavelengths.
-
-
Storage:
-
Lyophilize the purified, labeled peptide and store at -20°C or -80°C, protected from light.
-
Protocol 2: Radiolabeling of DOTA-Conjugated this compound with Gallium-68
This protocol describes the radiolabeling of a DOTA-conjugated this compound with Gallium-68 (⁶⁸Ga) for PET imaging. This compound must first be conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Workflow for ⁶⁸Ga Radiolabeling
Caption: Workflow for radiolabeling DOTA-Argtide with Gallium-68.
Materials:
-
DOTA-conjugated this compound
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak light cartridge
-
Ethanol
-
Saline solution (0.9%)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Generator Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.
-
-
Reaction Preparation:
-
In a sterile reaction vial, dissolve 10-20 µg of DOTA-Argtide in 400 µL of sodium acetate buffer.
-
-
Radiolabeling Reaction:
-
Add approximately 1 mL of the ⁶⁸GaCl₃ eluate (containing 100-500 MBq of ⁶⁸Ga) to the vial containing the DOTA-Argtide solution.
-
Ensure the final pH of the reaction mixture is between 3.5 and 4.5. Adjust with additional sodium acetate buffer if necessary.
-
Incubate the reaction vial in a heating block at 95°C for 10 minutes.
-
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-Argtide from the cartridge with 0.5 mL of a 50:50 (v/v) ethanol/saline solution.
-
Dilute the final product with 4.5 mL of saline to make it suitable for injection.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
-
The final product should be sterile and pyrogen-free for in vivo studies.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the labeling of this compound and other LHRH antagonists for preclinical imaging. The choice between fluorescent and radiolabeling techniques will depend on the specific research question, the required sensitivity, and the imaging modality available. Careful execution of these protocols and thorough characterization of the labeled peptides are essential for obtaining reliable and reproducible imaging results. These imaging agents hold significant promise for the non-invasive visualization of LHRH receptor-expressing tumors, which can aid in cancer diagnosis, staging, and the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. New antagonists of LHRH. II. Inhibition and potentiation of LHRH by closely related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of independent component analysis to improve signal-to-noise ratio in multi-probe fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide - PMC [pmc.ncbi.nlm.nih.gov]
Argtide and RGD Peptides: Tools for Investigating Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides have emerged as powerful tools for the elucidation and modulation of protein-protein interactions (PPIs), which are fundamental to virtually all biological processes. Their ability to mimic specific binding motifs on protein surfaces allows for the targeted disruption or stabilization of PPIs, providing invaluable insights into cellular signaling and offering avenues for therapeutic intervention. This document provides detailed application notes and protocols for two distinct peptide-based tools: Argtide, a specific luteinizing hormone-releasing hormone (LHRH) antagonist, and the more broadly applicable Arginine-Glycine-Aspartic acid (RGD) peptides, which target integrin-mediated cell adhesion.
While this compound's primary application is the specific antagonism of the LHRH receptor, it serves as a case study in using a peptide to dissect a hormone-receptor interaction. In contrast, RGD peptides are widely employed to study the interactions between integrins and extracellular matrix (ECM) proteins, a cornerstone of cell adhesion, migration, and signaling.
Section 1: this compound as a Tool for Studying the LHRH-LHRH Receptor Interaction
This compound is a potent antagonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH).[1] Its utility as a tool for studying PPIs lies in its ability to competitively inhibit the binding of LHRH to its receptor (LHRHR), a G-protein coupled receptor (GPCR). By blocking this interaction, this compound allows researchers to probe the physiological consequences of LHRH signaling blockade and to characterize the binding dynamics of the LHRH receptor.
Mechanism of Action
This compound functions as a competitive antagonist at the LHRH receptor.[2] This means it binds to the same site on the receptor as the endogenous LHRH but does not activate it. This competitive blockade prevents the downstream signaling cascade that is normally initiated by LHRH binding, leading to an immediate suppression of gonadotropin (luteinizing hormone and follicle-stimulating hormone) release from the pituitary gland.[2]
Data Presentation: Quantitative Analysis of this compound Activity
| Compound | Assay | Species | Potency (ED50) |
| This compound | Anti-ovulatory Activity | Rat | 30.8 ± 0.59 µg |
Table 1: Biological Potency of this compound. The ED50 value represents the dose of this compound required to inhibit ovulation in 50% of the treated animals, demonstrating its potent in vivo antagonistic effect on the LHRH-LHRH receptor interaction.[1]
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay for LHRH Receptor Antagonists
This protocol provides a general framework for determining the binding affinity (Ki) of an unlabeled LHRH antagonist, such as this compound, by measuring its ability to compete with a radiolabeled LHRH analog for binding to the LHRH receptor in a membrane preparation.
Materials:
-
Membrane preparation from cells or tissues expressing the LHRH receptor (e.g., pituitary, prostate cancer cells).
-
Radiolabeled LHRH agonist (e.g., [125I]-Buserelin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of unlabeled this compound in binding buffer.
-
In a microtiter plate, add a constant amount of the membrane preparation to each well.
-
Add the different concentrations of unlabeled this compound to the wells.
-
For non-specific binding control wells, add a high concentration of unlabeled LHRH agonist.
-
Initiate the binding reaction by adding a constant concentration of the radiolabeled LHRH agonist to all wells.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Anti-Ovulatory Activity Assay in Rats
This protocol is designed to assess the in vivo potency of LHRH antagonists like this compound by measuring their ability to block ovulation.
Materials:
-
Mature female rats with regular 4-day estrous cycles.
-
This compound dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Saline or vehicle control.
-
Anesthetic for terminal procedure.
Procedure:
-
Monitor the estrous cycle of the female rats by daily vaginal smears.
-
On the morning of proestrus, administer a single subcutaneous injection of this compound at various doses to different groups of rats. A control group should receive the vehicle alone.
-
On the following day (estrus), euthanize the rats.
-
Examine the oviducts under a microscope for the presence of ova.
-
Record the number of rats that have ovulated in each group.
-
Calculate the percentage of ovulation inhibition for each dose of this compound.
-
Determine the ED50 value, the dose that causes 50% inhibition of ovulation, using probit analysis.
Signaling Pathway
The LHRH receptor is a G-protein coupled receptor. In the pituitary, it primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. In some cancer cells, such as prostate cancer cells, the LHRH receptor has been shown to couple to Gαi, which inhibits adenylyl cyclase and decreases intracellular cAMP levels.
Figure 1: LHRH receptor signaling pathways in pituitary and prostate cancer cells.
Section 2: RGD Peptides as a Versatile Tool for Studying Integrin-Mediated Interactions
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a ubiquitous cell adhesion motif found in many extracellular matrix (ECM) proteins. It is recognized by a subset of integrins, a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions. Synthetic RGD-containing peptides are powerful tools for studying these PPIs as they can competitively inhibit the binding of ECM proteins to integrins, thereby modulating cell adhesion, migration, and signaling.
Mechanism of Action
RGD peptides mimic the natural binding site of ECM proteins like fibronectin and vitronectin. They bind to the ligand-binding pocket of RGD-dependent integrins, such as αvβ3, αvβ5, and α5β1. This binding is competitive and can prevent the attachment of cells to ECM-coated surfaces or disrupt existing cell adhesions. By using RGD peptides, researchers can investigate the specific roles of RGD-dependent integrins in various biological processes.
Data Presentation: Quantitative Analysis of RGD Peptide-Integrin Interactions
The binding affinities of various RGD peptides for different integrins have been determined using in vitro competition assays. The IC50 value represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand or a labeled probe to the integrin.
| Peptide | Integrin Target | Assay Type | IC50 (nM) |
| Linear GRGDS | αvβ3 | ELISA | ~5000 |
| Linear GRGDS | αvβ5 | ELISA | >100000 |
| Linear GRGDS | α5β1 | ELISA | >100000 |
| cyclo(RGDfK) | αvβ3 | ELISA | 1.5 - 200 |
| cyclo(RGDfK) | αvβ5 | ELISA | 10 - 1000 |
| cyclo(RGDfK) | α5β1 | ELISA | 100 - 10000 |
Table 2: Binding Affinities (IC50) of RGD Peptides to Integrins. This table summarizes the half-maximal inhibitory concentrations (IC50) for linear and cyclic RGD peptides against various integrin subtypes, highlighting the generally higher affinity of cyclic peptides.
Experimental Protocols
Protocol 3: Competitive ELISA for RGD Peptide-Integrin Binding
This protocol describes a solid-phase binding assay to determine the IC50 of an unlabeled RGD peptide by its ability to compete with a labeled ligand for binding to a purified integrin.
Materials:
-
Purified integrin receptor (e.g., αvβ3).
-
Biotinylated RGD-containing ligand (e.g., biotinylated fibronectin or a high-affinity biotinylated RGD peptide).
-
Unlabeled RGD peptide.
-
ELISA plates.
-
Coating buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Plate reader.
Procedure:
-
Coat the wells of an ELISA plate with the purified integrin receptor in coating buffer overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound integrin.
-
Block the remaining protein-binding sites in the wells by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells with wash buffer.
-
Prepare a dilution series of the unlabeled RGD peptide in binding buffer.
-
Add the RGD peptide dilutions to the wells, followed immediately by a constant concentration of the biotinylated RGD ligand.
-
Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound ligands.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound conjugate.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the logarithm of the RGD peptide concentration and determine the IC50 value using non-linear regression.
Protocol 4: Cell Adhesion Assay
This protocol measures the ability of RGD peptides to inhibit the attachment of cells to an ECM-coated surface.
Materials:
-
Cells that express RGD-dependent integrins (e.g., endothelial cells, fibroblasts).
-
ECM protein (e.g., fibronectin, vitronectin).
-
RGD peptide and a control, non-binding peptide (e.g., RGE peptide).
-
Tissue culture plates.
-
Serum-free cell culture medium.
-
Calcein-AM or crystal violet for cell quantification.
Procedure:
-
Coat the wells of a tissue culture plate with the ECM protein overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of the RGD peptide or the control peptide for 30 minutes at 37°C.
-
Seed the cell-peptide suspension into the ECM-coated wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by staining with crystal violet and measuring the absorbance after solubilization, or by using a fluorescent dye like Calcein-AM and measuring fluorescence.
-
Plot the number of adherent cells against the peptide concentration to determine the inhibitory effect of the RGD peptide.
Signaling Pathway
The binding of RGD-containing ECM proteins (or RGD peptides) to integrins triggers the clustering of integrins and the recruitment of a variety of signaling and adaptor proteins to the cytoplasmic tails of the integrins, forming focal adhesions. This leads to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn phosphorylate numerous downstream targets, regulating cell survival, proliferation, and migration.
Figure 2: RGD-Integrin signaling pathway.
Conclusion
This compound and RGD peptides exemplify the utility of peptides as specific tools for the investigation of protein-protein interactions. This compound provides a means to study the specific interaction between LHRH and its receptor, with implications for endocrinology and oncology. RGD peptides offer a more versatile system for probing the complex and multifaceted roles of integrin-mediated cell adhesion in a wide range of physiological and pathological processes. The detailed protocols and data presented herein provide a foundation for researchers to employ these powerful peptide tools in their own investigations.
References
Application Notes and Protocols: Experimental Design for Testing Argtide's Efficacy
This is a comprehensive set of application notes and protocols detailing the experimental design for testing the efficacy of a hypothetical peptide therapeutic, Argtide. The content is structured for researchers, scientists, and professionals in drug development.
1. Introduction
This compound is a novel synthetic peptide with therapeutic potential. These application notes provide a structured framework for the preclinical evaluation of this compound's efficacy. The protocols outlined below are designed to be adaptable to specific research questions and therapeutic areas. For the purpose of these notes, we will hypothesize that this compound is an agonist for a G-protein coupled receptor (GPCR) that promotes cell migration and proliferation, suggesting its potential application in wound healing.
2. Proposed Signaling Pathway of this compound
The hypothesized mechanism of action for this compound involves binding to a specific GPCR, leading to the activation of downstream signaling cascades integral to cell proliferation and migration. A plausible pathway involves the activation of the Phospholipase C (PLC) pathway.
Caption: Hypothesized this compound signaling pathway via a Gq-coupled GPCR.
3. Experimental Workflow
A systematic, multi-stage approach is recommended to comprehensively evaluate this compound's efficacy. The workflow progresses from initial in vitro characterization to more complex in vivo models.
Caption: A logical workflow for the preclinical evaluation of this compound.
4. In Vitro Experimental Protocols
4.1. Receptor Binding Affinity
-
Objective: To determine the binding affinity of this compound to its target GPCR.
-
Methodology: A common method is the radioligand binding assay.[1][2][3] This assay measures the ability of this compound to displace a known radiolabeled ligand from the receptor.[1][2]
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand via filtration.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the IC50 (the concentration of this compound that displaces 50% of the radioligand) and subsequently the Ki (binding affinity constant).
-
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | ||
| Reference Agonist |
4.2. Second Messenger Assays
-
Objective: To confirm that this compound binding to the GPCR activates downstream signaling.
-
Methodology: Based on the hypothesized Gq pathway, measuring intracellular calcium mobilization or inositol phosphate (IP) accumulation are appropriate assays.[4][5][6]
-
Protocol (Calcium Flux Assay): [7]
-
Culture cells expressing the target GPCR in a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the EC50 (the concentration of this compound that elicits 50% of the maximal response).
-
-
Data Presentation:
| Compound | EC50 (nM) for Calcium Flux |
| This compound | |
| Reference Agonist |
4.3. Cell Migration and Proliferation Assays
-
Objective: To assess the functional effects of this compound on cell behavior relevant to wound healing.
-
Methodology:
-
Protocol (Scratch Assay): [9]
-
Grow a confluent monolayer of a relevant cell type (e.g., fibroblasts, keratinocytes).
-
Create a "scratch" or cell-free area in the monolayer with a sterile pipette tip.[9]
-
Wash to remove dislodged cells and add media containing various concentrations of this compound.
-
Capture images of the scratch at time zero and at subsequent time points.
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time.
-
-
Data Presentation:
| Treatment | Concentration | % Wound Closure at 24h |
| Vehicle Control | - | |
| This compound | Low | |
| This compound | Medium | |
| This compound | High | |
| Positive Control (e.g., growth factor) |
5. In Vivo Experimental Protocols
5.1. Animal Model for Wound Healing
-
Objective: To evaluate the efficacy of this compound in promoting wound healing in a living organism.
-
Methodology: Excisional and incisional wound models in rodents are common preclinical models.[12][13][14]
-
Protocol (Excisional Wound Model): [12][14]
-
Anesthetize the animal (e.g., mouse or rat).
-
Create a full-thickness excisional wound on the dorsal surface.
-
Apply this compound formulation (e.g., topical gel) to the wound at specified doses and time intervals. Include a vehicle control group.
-
Measure the wound area at regular intervals.
-
At the end of the study, collect tissue for histological analysis.
-
-
Data Presentation:
| Treatment Group | Dose | Mean Wound Area (mm²) on Day 7 | % Wound Closure on Day 7 |
| Vehicle Control | - | ||
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High | ||
| Positive Control |
5.2. Histological Analysis
-
Objective: To assess the quality of the healed tissue.
-
Methodology: Stain tissue sections with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and collagen deposition. Masson's trichrome stain can be used specifically for collagen.
-
Protocol:
-
Fix wound tissue in formalin and embed in paraffin.
-
Section the tissue and mount on slides.
-
Perform H&E and Masson's trichrome staining.
-
Score the histological sections for various parameters of wound healing.
-
-
Data Presentation:
| Treatment Group | Re-epithelialization Score (0-4) | Granulation Tissue Score (0-4) | Collagen Deposition Score (0-4) |
| Vehicle Control | |||
| This compound | |||
| Positive Control |
6. Data Analysis
For in vitro assays, dose-response curves should be generated and EC50/IC50 values calculated using non-linear regression. For in vivo studies, statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare treatment groups. A p-value of <0.05 is generally considered statistically significant.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. revvity.com [revvity.com]
- 7. Cell-Based Second Messenger Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Wound Healing - epistem [epistem.co.uk]
- 13. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Utilizing Argtide in High-Throughput Screening for Endometriosis and Cancer Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argtide is a potent luteinizing hormone-releasing hormone (LHRH) antagonist.[1] It is a synthetic decapeptide that acts by competitively blocking LHRH receptors (also known as gonadotropin-releasing hormone receptors or GnRHR).[2][3] This action leads to a rapid and reversible suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn reduces the production of sex steroids like estrogen and testosterone.[2][4] Due to its mechanism of action, this compound is a valuable research tool and a potential therapeutic candidate for hormone-dependent conditions such as endometriosis and various cancers, including prostate, breast, and ovarian cancer.[1][5][6]
High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large numbers of compounds, making it an essential tool in drug discovery.[7] This document provides detailed application notes and protocols for utilizing this compound in HTS assays to identify and characterize novel therapeutic agents for endometriosis and cancer.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to LHRH receptors, which are G-protein coupled receptors (GPCRs), on pituitary gonadotrope cells and on the surface of various cancer cells.[2][7]
In the Pituitary:
Under normal physiological conditions, LHRH, secreted by the hypothalamus, binds to its receptors on the anterior pituitary gland. This binding stimulates the release of LH and FSH, which then act on the gonads to produce sex hormones.[2][4][8] this compound, as a competitive antagonist, blocks the LHRH receptor, thereby preventing the downstream signaling cascade that leads to LH and FSH release. This results in a rapid decrease in circulating sex hormones.[2][4]
In Cancer Cells:
LHRH receptors are also expressed on the surface of various tumor cells, including prostate, breast, ovarian, and endometrial cancers.[1][5][9][10] In these cells, the LHRH receptor signaling pathway can be different from that in the pituitary. Activation of these receptors can be linked to the Gαi protein-cAMP signal transduction pathway, which can have anti-proliferative effects.[9][10] LHRH antagonists like this compound can directly inhibit the growth of these cancer cells by interfering with these signaling pathways.[10][11]
In Endometriosis:
Endometriosis is an estrogen-dependent disease.[12] By suppressing the production of estrogen, LHRH antagonists can inhibit the growth of ectopic endometrial tissue.[13] The signaling pathways in endometrial cells are complex and involve an interplay between estrogen and progesterone receptors.[12][14] LHRH antagonists can indirectly modulate these pathways by reducing the levels of circulating estrogens.
Signaling Pathway Diagrams
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Inhibition of proliferation of endometrial stromal cells by trichostatin A, RU486, CDB-2914, N-acetylcysteine, and ICI 182780 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic outcomes of the LHRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magic™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative effects of luteinizing hormone-releasing hormone (LHRH) agonists on human androgen-independent prostate cancer cell line DU 145: evidence for an autocrine-inhibitory LHRH loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Residual endometriosis following LHRH analog therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Protocol for quantifying Argtide concentration in samples
[Shanghai, China] – In the realm of physiological and pharmacological research, accurate quantification of the nonapeptide Argtide, also known as Arginine Vasopressin (AVP), is paramount. This document provides detailed application notes and protocols for the precise measurement of this compound concentrations in various biological samples. Tailored for researchers, scientists, and professionals in drug development, these guidelines offer a comparative analysis of common quantification methodologies, ensuring reliable and reproducible results.
This compound plays a crucial role in regulating water homeostasis, blood pressure, and social behavior. Its quantification is essential for understanding its physiological functions and for the development of novel therapeutics targeting its signaling pathways. This protocol outlines three widely used methods for this compound quantification: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their respective principles, procedures, and performance characteristics.
Comparative Analysis of this compound Quantification Methods
The choice of quantification method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of each method to aid in the selection of the most appropriate technique for a given research need.
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of radiolabeled and unlabeled this compound to a limited number of antibodies. | Antigen-antibody interaction with enzymatic signal amplification (competitive or sandwich formats). | Separation by chromatography followed by mass-based detection and quantification. |
| Lower Limit of Quantification (LLOQ) | 0.06 - 0.4 pg/mL[1][2] | ~3-4 pg/mL[3] | 0.2 - 1.0 pg/mL[1][4] |
| Intra-Assay Precision (CV%) | 5.8 - 10.2%[2][5] | <8%[6] | <8%[4] |
| Inter-Assay Precision (CV%) | 6.5 - 11.7%[2][5] | <10%[6] | <8%[4] |
| Recovery | ~65-70%[5] | Data not consistently provided in commercial kits. | >70%[4] |
| Sample Throughput | Moderate | High | High |
| Specificity | Can be affected by cross-reactivity with structurally similar peptides. | Dependent on antibody specificity; potential for cross-reactivity. | High, based on molecular mass and fragmentation pattern. |
| Advantages | High sensitivity. | High throughput, no radioactive materials. | High specificity and sensitivity, can multiplex. |
| Disadvantages | Use of radioactive materials, longer turnaround time, potential for antibody cross-reactivity.[7] | Potential for antibody cross-reactivity, may have lower sensitivity than RIA and LC-MS/MS. | Requires expensive instrumentation and specialized expertise. |
Experimental Protocols
Detailed methodologies for sample preparation and each of the three quantification techniques are provided below. Adherence to these protocols is crucial for obtaining accurate and reproducible data.
Sample Preparation
Proper sample collection and preparation are critical for accurate this compound quantification.
-
Blood Collection : Collect whole blood into chilled EDTA-containing tubes.
-
Centrifugation : Immediately after collection, centrifuge the blood at 2000 x g for 15 minutes at 2-8°C.
-
Plasma Separation : Carefully aspirate the plasma supernatant and transfer to a clean polypropylene tube.
-
Storage : Store plasma samples at -20°C or lower until analysis to ensure this compound stability. For urine samples, acidification and storage at -20°C is recommended for long-term stability.
Radioimmunoassay (RIA) Protocol
This protocol is a competitive immunoassay that utilizes a radiolabeled this compound tracer.
-
Sample Extraction :
-
Acidify 0.5 mL of plasma with 50 µL of 1 mol/L HCl to a pH of 3.5.[5]
-
Load the acidified plasma onto a pre-conditioned C18 solid-phase extraction (SPE) column.[5]
-
Wash the column with 3 mL of 0.67 mol/L acetic acid.[5]
-
Elute this compound with 0.5 mL of methanol containing 1.0 g/L trifluoroacetic acid.[5]
-
Evaporate the eluate to dryness using a vacuum centrifuge.[5]
-
-
Assay Procedure :
-
Reconstitute the extracted sample in 250 µL of assay buffer.[5]
-
In a reaction tube, add 100 µL of the reconstituted sample or standard.
-
Add 100 µL of rabbit anti-vasopressin antiserum.
-
Incubate for 24 hours at 2-8°C.[8]
-
Add 100 µL of 125I-labeled this compound tracer and vortex.
-
Incubate for another 24 hours at 2-8°C.[8]
-
Add 100 µL of a second antibody (e.g., goat anti-rabbit IgG) to precipitate the antibody-bound fraction.
-
Incubate for 20 minutes at room temperature.
-
Centrifuge at 1000 x g for 5 minutes at 2-8°C.
-
Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis : Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a quantitative sandwich ELISA technique. A competitive ELISA format is also available and follows a similar, but inverse, principle.
-
Reagent Preparation : Prepare all reagents, standards, and samples according to the manufacturer's instructions.
-
Antigen Binding :
-
Add 50 µL of standard or sample to each well of a microplate pre-coated with an anti-Argtide antibody.
-
Add 50 µL of prepared Detection Reagent A (biotin-conjugated anti-Argtide antibody).
-
Incubate for 1 hour at 37°C.[9]
-
-
Washing : Aspirate the liquid from each well and wash three times with wash buffer.[9]
-
Enzyme Conjugation :
-
Add 100 µL of prepared Detection Reagent B (avidin-conjugated Horseradish Peroxidase - HRP) to each well.
-
Incubate for 30 minutes at 37°C.[9]
-
-
Second Washing : Aspirate and wash the wells five times.[9]
-
Substrate Reaction :
-
Add 90 µL of substrate solution (e.g., TMB) to each well.
-
Incubate for 15-25 minutes at 37°C in the dark.[9]
-
-
Stopping the Reaction : Add 50 µL of stop solution to each well.[9]
-
Data Acquisition : Immediately measure the optical density at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Calculate the this compound concentration in the samples from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high specificity and sensitivity for this compound quantification.
-
Sample Extraction :
-
Use a weak cation solid-phase extraction plate to extract this compound from 200 µL of plasma or urine.[4]
-
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
Data Analysis : Quantify this compound concentration by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: General workflow for this compound quantification.
Caption: Simplified this compound (AVP) signaling pathways.
References
- 1. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved extraction procedure and RIA for determination of arginine8-vasopressin in plasma: role of premeasurement sample treatment and reference values in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 4. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. sceti.co.jp [sceti.co.jp]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Argtide Stability Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the stability of Argtide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in an aqueous solution?
A1: The stability of peptide therapeutics like this compound is influenced by a combination of intrinsic and extrinsic factors.[1] Key factors include pH, temperature, peptide concentration, and the presence of excipients.[1][2] Exposure to light and oxygen, as well as repeated freeze-thaw cycles, can also lead to degradation.[3][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound solutions should be kept at -20°C or, preferably, -80°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3] For short-term storage (a few days), solutions can be stored at 4°C.[5] Lyophilized (freeze-dried) this compound powder is more stable than its solubilized form and should be stored in a dry, dark environment.[5]
Q3: How does pH impact the stability of this compound in solution?
A3: The pH of the solution is a critical factor for peptide stability.[2][6] Most peptides have an optimal pH range for maximum stability, which is often between pH 3-5 or above pH 7.0, depending on the specific amino acid sequence.[7][8] Degradation rates can increase significantly at acidic (pH < 3) or alkaline (pH > 10) conditions due to processes like deamidation and hydrolysis.[8][9] For instance, the peptide Spantide II shows maximum stability at a pH of 3-5.[8] It is crucial to determine the isoelectric point (pI) of this compound, as peptides are often least soluble and prone to aggregation at their pI.[7]
Q4: What are the common chemical degradation pathways for peptides like this compound?
A4: Peptides can degrade through several chemical pathways. The most common include:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or alkaline conditions.[8]
-
Deamidation: The hydrolysis of the side chain amide group in asparagine (Asn) and glutamine (Gln) residues, which can occur via a cyclic imide intermediate, especially under neutral or alkaline conditions.[9]
-
Oxidation: Particularly of methionine (Met), cysteine (Cys), and tryptophan (Trp) residues, often initiated by exposure to oxygen, light, or trace metal ions.[8]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can affect the peptide's biological activity.[8]
Troubleshooting Guides
Issue 1: this compound is precipitating out of solution.
Precipitation occurs when the peptide's solubility limit is exceeded, often leading to aggregation.[10][11]
Troubleshooting Steps:
-
Verify pH: Ensure the solution's pH is not at or near this compound's isoelectric point (pI), where solubility is minimal.[7] Adjust the pH to be at least 1-2 units away from the pI.
-
Check Concentration: The peptide concentration may be too high for the chosen solvent system.[1] Try dissolving the peptide at a lower concentration.
-
Review Temperature: Temperature changes can affect solubility.[12] Ensure the solution is stored at the recommended temperature. Some peptides are more soluble at lower temperatures, while others require room temperature.
-
Consider Additives: The addition of solubilizing agents or excipients may be necessary. Consult relevant literature for compatible agents for similar peptides.
Issue 2: Loss of this compound activity over time.
A gradual loss of biological activity often indicates chemical degradation of the peptide.
Troubleshooting Steps:
-
Analyze for Degradation: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products.[13][14] Mass spectrometry (LC-MS) can help identify the nature of these products.[8][15]
-
Evaluate Storage Conditions:
-
Temperature: Ensure the solution has been consistently stored at the correct temperature. Temperature fluctuations can accelerate degradation.[2][4]
-
Light Exposure: Protect the solution from light, as photoleaching can damage certain amino acids.[3] Use amber vials or wrap containers in foil.[3]
-
Oxygen Exposure: If this compound contains oxidation-prone residues (e.g., Met, Cys), consider purging the solution and vial headspace with an inert gas like argon or nitrogen before sealing and storing.
-
-
Re-evaluate pH: The initial pH may not be optimal for long-term stability. Perform a pH stability study to identify the optimal range where degradation is minimized.
Data & Protocols
Table 1: Example pH-Dependent Stability Profile of a Peptide Therapeutic
This table summarizes hypothetical stability data for this compound after incubation for 30 days at 25°C in various buffer systems. Stability is assessed by measuring the percentage of the intact peptide remaining using reverse-phase HPLC.
| Buffer System | pH | % this compound Remaining (30 days @ 25°C) | Observations |
| Citrate Buffer | 3.0 | 95.2% | High stability |
| Citrate Buffer | 4.0 | 96.5% | Optimal Stability |
| Acetate Buffer | 5.0 | 88.1% | Increased degradation products noted |
| Phosphate Buffer | 7.4 | 82.4% | Significant deamidation observed |
| Carbonate Buffer | 9.0 | 75.6% | Rapid degradation |
Note: This data is for illustrative purposes. Users must perform their own stability studies for this compound under their specific experimental conditions.
Protocol: General Method for Assessing this compound Stability by RP-HPLC
This protocol outlines a stability-indicating method to quantify this compound and its degradation products.[14]
Objective: To determine the percentage of intact this compound remaining in solution over time under various conditions (e.g., different pH, temperature).
Materials:
-
This compound stock solution
-
Appropriate buffers (e.g., phosphate, citrate) at desired pH values
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation: Prepare several identical vials of this compound at a known concentration in the desired buffer. Prepare a control sample (T=0) by immediately diluting an aliquot to the working concentration with Mobile Phase A. Freeze this sample at -80°C.
-
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 4°C, 25°C, 40°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 7, 14, 30 days), remove one vial from each condition.
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a standard volume of the T=0 control and the aged sample.
-
Run a linear gradient to elute this compound and any degradation products (e.g., 5% to 70% B over 30 minutes).
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the T=0 control.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample:
-
% Remaining = (Area_t / Area_t0) * 100
-
-
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amaflife.com [amaflife.com]
- 6. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Argtide insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Argtide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
A1: For this compound, the recommended initial solvent is sterile, distilled water.[1] Based on its amino acid composition (containing basic residues Arginine (Arg) and Lysine (K)), this compound has a net positive charge at neutral pH.[1] Peptides with a net positive charge are generally soluble in aqueous solutions.[1] It is always best to test the solubility of a small amount of the peptide first before dissolving the entire sample.[1]
Q2: I'm observing precipitation when adding this compound to my phosphate-buffered saline (PBS). What could be the cause?
A2: Precipitation in PBS can occur due to the interaction of the positively charged this compound with phosphate ions, leading to the formation of insoluble salts. To avoid this, dissolve this compound in a non-phosphate buffer system, such as one containing HEPES or TRIS, at a similar pH. Alternatively, you can first dissolve the peptide in a small amount of sterile water and then dilute it to the final concentration in your PBS-based medium.
Q3: My this compound solution appears cloudy. What does this indicate and how can I resolve it?
A3: A cloudy solution typically indicates incomplete dissolution or aggregation of the peptide. This can be addressed by gentle warming (to 30-40°C) or brief sonication. If cloudiness persists, consider adjusting the pH of the solution. Since this compound is a basic peptide, lowering the pH with a dilute acidic solution can improve its solubility.[1]
Troubleshooting Guide
Issue 1: this compound fails to dissolve in water.
-
Problem: The lyophilized powder does not dissolve completely in sterile water, leaving visible particulates.
-
Troubleshooting Steps:
-
pH Adjustment: Since this compound has a net positive charge, decreasing the pH can enhance its solubility.[1] Add a small amount (e.g., 10-50 µL) of 10% acetic acid solution and vortex gently.[1]
-
Use of Co-solvents: If pH adjustment is not sufficient, organic co-solvents can be employed. For very hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) followed by dilution with water can be effective.[1]
-
Chaotropic Agents: For peptides prone to aggregation, dissolving them in a solution containing 6 M guanidine hydrochloride or 8 M urea can be beneficial.[1] Subsequent dilutions should be made to bring the concentration of the chaotropic agent to a level compatible with your experiment.[1]
-
Issue 2: this compound solubility is concentration-dependent and precipitates at higher concentrations.
-
Problem: this compound dissolves at low concentrations but forms a precipitate when attempting to make a concentrated stock solution.
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent systems to find one that supports higher concentrations. This may involve a combination of pH adjustment and the use of co-solvents.
-
Incremental Addition: Instead of adding the entire volume of solvent at once, add it portion-wise while gently agitating the solution. This can help prevent localized high concentrations that may lead to precipitation.
-
Solid Dispersion Technique: For formulation development, advanced techniques like creating a solid dispersion with a hydrophilic polymer (e.g., PEG, PVP) can improve the dissolution rate and apparent solubility.[2]
-
Experimental Protocols
Protocol 1: Solubility Testing of this compound
-
Preparation: Aliquot a small, known amount of lyophilized this compound (e.g., 0.1 mg) into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small volume (e.g., 10 µL) of a different solvent system to be tested (see table below).
-
Dissolution: Vortex each tube for 30 seconds and visually inspect for complete dissolution against a dark background.
-
Observation: If the peptide is not fully dissolved, incrementally add more solvent and vortex until it dissolves or the desired concentration is reached. Record the final concentration.
-
Sonication/Warming: If insolubility persists, briefly sonicate the sample in a water bath or warm it to 37°C for 5-10 minutes.
Data Presentation: this compound Solubility in Various Solvents
| Solvent System | pH | Temperature (°C) | Maximum Achievable Concentration (mg/mL) | Observations |
| Sterile Deionized Water | ~7.0 | 25 | 1.0 | Forms a clear solution at low concentrations, may become cloudy above 1 mg/mL. |
| 10% Acetic Acid in Water | ~2.5 | 25 | 5.0 | Readily dissolves to form a clear solution. |
| 0.1% Trifluoroacetic Acid (TFA) in Water | ~2.0 | 25 | 10.0 | High solubility, forms a clear solution. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 0.5 | May form a precipitate over time. |
| 5% DMSO in Water | ~7.0 | 25 | >10.0 | High solubility, suitable for stock solutions. |
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: A hypothetical signaling pathway involving this compound.
References
Technical Support Center: Enhancing Argtide's Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Argtide and other arginine-rich peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the cell permeability of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a synthetic decapeptide that acts as a luteinizing hormone-releasing hormone (LHRH) antagonist. Its mechanism of action involves competitively blocking LHRH receptors in the pituitary gland, which suppresses the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal suppression is beneficial in treating hormone-dependent conditions like endometriosis and certain cancers.
However, like many peptide-based drugs, this compound's therapeutic efficacy can be limited by its low cell permeability. Its hydrophilic and peptidic nature hinders its ability to passively diffuse across the lipid-rich cell membranes to reach intracellular targets or to be effectively absorbed when administered orally. Enhancing its cell permeability is crucial for improving its bioavailability and therapeutic potential.
Q2: What are the primary strategies for improving the cell permeability of this compound?
Several strategies can be employed to enhance the cellular uptake of this compound, primarily leveraging its arginine-rich nature. These can be broadly categorized into chemical modifications and formulation-based approaches.
-
Chemical Modifications:
-
Nα-Methylation: Introducing a methyl group to the alpha-amine of one or more amino acid residues can reduce the number of hydrogen bond donors, decrease the energy required for desolvation, and favor conformations that are more amenable to membrane crossing.
-
Lipidation: Covalently attaching a lipid moiety (e.g., a fatty acid) to the peptide backbone increases its hydrophobicity, facilitating interaction with and passage through the cell membrane.
-
Incorporation of D-Amino Acids: Replacing L-amino acids with their D-isomers can increase resistance to proteolytic degradation and in some cases, alter the peptide's conformation to one that is more favorable for cell penetration.
-
Cyclization: Constraining the peptide's structure through cyclization can reduce its flexibility, mask polar groups, and present a more hydrophobic surface for membrane interaction.
-
-
Formulation Approaches:
-
Nanoparticle Conjugation: Encapsulating or conjugating this compound to nanoparticles (e.g., lipid-based nanoparticles, polymeric nanoparticles, or gold nanoparticles) can facilitate its entry into cells through endocytotic pathways.
-
Complexation with Cell-Penetrating Peptides (CPPs): Although this compound itself is arginine-rich and has CPP-like properties, co-formulating it with other potent CPPs can sometimes synergistically enhance cellular uptake.
-
Q3: How can I assess the cell permeability of my modified this compound?
Two widely accepted in vitro assays are recommended for evaluating peptide cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane. It is useful for initial screening of a large number of modified peptides.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a more biologically relevant model that can account for both passive diffusion and active transport mechanisms.
Troubleshooting Guides
Problem: Low cellular uptake of this compound in vitro.
| Possible Cause | Troubleshooting Suggestion |
| Inherent low passive diffusion of the peptide. | 1. Chemical Modification: Consider synthesizing this compound analogs with enhanced permeability characteristics. Refer to the chemical modification strategies in the FAQs and the quantitative data in Table 1. 2. Formulation Strategy: Formulate this compound with a nanoparticle-based delivery system to leverage endocytotic uptake pathways. |
| Experimental artifacts in the permeability assay. | 1. Assay Validation: Ensure your PAMPA or Caco-2 assay is properly validated with known high- and low-permeability control compounds. 2. Monolayer Integrity (Caco-2): Verify the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. 3. Compound Stability: Confirm that this compound is stable in the assay buffer and does not degrade during the incubation period. |
Problem: Modified this compound shows improved permeability but reduced biological activity.
| Possible Cause | Troubleshooting Suggestion |
| The chemical modification has altered the peptide's conformation, hindering its binding to the LHRH receptor. | 1. Site of Modification: If possible, perform modifications at sites distant from the key receptor-binding residues of this compound. 2. Conservative Modifications: Start with more conservative modifications (e.g., single amino acid substitutions or methylation at a non-critical position) and assess both permeability and activity. 3. Molecular Modeling: Use computational modeling to predict how different modifications might affect the three-dimensional structure of this compound and its interaction with the LHRH receptor. |
Data Presentation
The following table summarizes the potential quantitative improvements in cell permeability that can be expected from various modification strategies, based on studies of arginine-rich and other peptides.
Table 1: Expected Fold-Increase in Cell Permeability with Different Enhancement Strategies
| Modification Strategy | Peptide Type | Assay | Fold-Increase in Permeability (Approximate) | Reference Studies |
| Nα-Methylation | Oligoarginine Peptides | Octanol-Water Partitioning | Predictive of higher cell-penetrative ability | [1](2--INVALID-LINK-- |
| Lipidation | Various Peptides | Cellular Uptake Assays | 10 to 100-fold | [3](--INVALID-LINK--) |
| Nanoparticle Conjugation | Peptide-Targeted Liposomes | Cellular Uptake in Multiple Myeloma Cells | Up to 80-fold | [4](--INVALID-LINK--) |
| Nanoparticle Conjugation | CPP-Modified Gold Nanoparticles | Cellular Uptake in A549 and B16 Cells | Up to 46-fold | (--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound and its analogs.
Materials:
-
PAMPA plate (e.g., 96-well microtiter filter plate with a hydrophobic PVDF membrane)
-
Acceptor plate (96-well)
-
Lecithin in dodecane solution (e.g., 1-10% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound or analog) stock solution in DMSO
-
High and low permeability control compounds
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the lecithin/dodecane solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer (e.g., 300 µL per well).
-
Prepare Donor Plate: Prepare the test compounds in PBS to the final desired concentration (e.g., 10-100 µM) with a low percentage of DMSO (e.g., <1%). Add this solution to the wells of the coated donor plate (e.g., 150 µL per well).
-
Assemble and Incubate: Place the donor plate into the acceptor plate to form a "sandwich". Incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at theoretical equilibrium.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a bidirectional permeability assay using Caco-2 cells to evaluate both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12- or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound or analog)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This will assess active efflux.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER): Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualizations
Caption: Signaling pathway of this compound as an LHRH antagonist.
Caption: Experimental workflow for improving this compound's cell permeability.
Caption: Logical relationship of strategies to improve this compound's cell permeability.
References
- 1. Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Properties of a potent LHRH antagonist (Org 30850) in female and male rats | Scilit [scilit.com]
- 4. protocols.io [protocols.io]
Minimizing off-target effects of Argtide in experiments
Welcome to the Argtide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot its potential off-target effects in experimental settings.
Disclaimer: this compound is a hypothetical arginine-rich peptide inhibitor used for illustrative purposes in this guide. The experimental principles, protocols, and troubleshooting strategies described herein are based on established methodologies for peptide-based kinase inhibitors and are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a synthetic, arginine-rich, cell-penetrating peptide designed as a competitive inhibitor of the hypothetical serine/threonine kinase, Protein Kinase X (PKX). PKX is a key component of the "Cell Survival and Proliferation Pathway." this compound is intended to block the substrate-binding site of PKX, thereby inhibiting the phosphorylation of its downstream target, SUB1, and blocking the pro-survival signal.
Q2: I'm observing high cellular toxicity or unexpected phenotypes that don't align with PKX inhibition. Could these be off-target effects?
Yes, this is a critical consideration. Arginine-rich peptides, while effective at cell penetration, carry a high positive charge. This can lead to non-specific interactions with negatively charged macromolecules like nucleic acids (DNA, RNA) and acidic proteins.[1][2] Such interactions can disrupt essential cellular processes like transcription and translation, leading to cytotoxicity or phenotypes independent of PKX inhibition.[2]
Common signs of off-target effects include:
-
Cytotoxicity at concentrations where on-target inhibition is not yet maximal.
-
Phenotypes that are inconsistent with known functions of the target pathway.
-
Activation or inhibition of parallel signaling pathways.
-
High variability in experimental replicates.[3]
Q3: How can I experimentally distinguish between on-target and off-target effects?
A multi-step approach is essential to de-risk your findings. The key is to use controls and orthogonal assays to confirm that the observed phenotype is a direct result of inhibiting the intended target.
Key experiments include:
-
Scrambled Peptide Control: Synthesize a peptide with the same amino acid composition as this compound but in a randomized sequence. This control should have similar physical properties (charge, size) but lack the specific conformation to bind PKX. If the scrambled peptide produces the same effect, it is likely an off-target phenomenon.
-
Target Validation with Orthogonal Methods: Use an alternative method to inhibit PKX, such as siRNA/shRNA knockdown or a structurally different small molecule inhibitor. If these methods reproduce the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
-
Dose-Response Correlation: The concentration of this compound required to produce the cellular phenotype should correlate with the concentration required to inhibit PKX phosphorylation in the cell.
Q4: What are the best practices for determining the optimal working concentration of this compound?
The optimal concentration is a balance between achieving maximal on-target inhibition and minimizing off-target toxicity.
-
Determine Biochemical Potency (IC₅₀): First, determine the IC₅₀ of this compound against purified PKX enzyme in a cell-free biochemical assay. This establishes the intrinsic potency of the inhibitor.[4]
-
Determine Cellular Potency (EC₅₀): Next, perform a dose-response experiment in your cell line of interest. Measure the phosphorylation of the direct downstream substrate (pSUB1) via Western Blot or ELISA. The concentration that inhibits this phosphorylation by 50% is the cellular EC₅₀.
-
Assess Cytotoxicity: Simultaneously, perform a cell viability assay (e.g., MTS or MTT) across the same concentration range.
-
Select Working Concentration: Choose a concentration that is at or slightly above the cellular EC₅₀ but well below the concentration that causes significant cytotoxicity. A therapeutic window of at least 10-fold between the EC₅₀ and the cytotoxic concentration is desirable.
Troubleshooting Guides
Guide 1: High or Unexpected Cellular Toxicity
| Observation | Potential Cause | Recommended Action |
| Rapid cell death at low concentrations (<10x biochemical IC₅₀). | Non-specific membrane disruption: High concentrations of cationic peptides can destabilize cell membranes.[5] | 1. Lower the this compound concentration. 2. Perform a time-course experiment to assess toxicity onset. 3. Test a scrambled peptide control; if it is also toxic, the effect is non-specific. |
| Cell stress or apoptosis observed, but not necrosis. | Nucleic acid binding: Arginine-rich peptides can enter the nucleus, bind to DNA/RNA, and disrupt transcription/translation, inducing a stress response.[2] | 1. Confirm target engagement at non-toxic concentrations using a Cellular Thermal Shift Assay (CETSA). 2. Compare the this compound-induced gene expression profile to that of a known DNA damage agent. |
| Toxicity varies significantly between cell lines. | Differing cell permeability or sensitivity: Cell lines can have different membrane compositions or sensitivities to pathway inhibition. | 1. Characterize the EC₅₀ and toxicity profile for each cell line independently. 2. Ensure the target kinase (PKX) is expressed and active in your chosen cell line.[6] |
Guide 2: Inconsistent On-Target Inhibition
| Observation | Potential Cause | Recommended Action |
| High IC₅₀ value in biochemical assays. | Suboptimal assay conditions: The concentration of ATP, substrate, or enzyme can significantly impact the apparent IC₅₀.[3][7] | 1. Ensure the ATP concentration is at or near the Km of the enzyme for competitive inhibitors. A high ATP concentration will make a competitive inhibitor appear less potent.[8] 2. Verify the activity and purity of the recombinant kinase. |
| Poor inhibition in cellular assays despite good biochemical potency. | Low cell permeability or rapid degradation: The peptide may not be entering the cells efficiently or could be degraded by cellular proteases. | 1. Confirm cellular uptake using a fluorescently labeled version of this compound. 2. Consider chemical modifications to improve stability, such as cyclization or using D-amino acids.[9] |
| High variability between replicates. | Compound precipitation or pipetting error: Peptides can be difficult to solubilize. Poor mixing or inaccurate pipetting can lead to inconsistent results.[3] | 1. Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO or water) and sonicate briefly to ensure full dissolution.[6] 2. Maintain a low final DMSO concentration (<0.5%) in assays to avoid solvent-induced effects.[6] 3. Use calibrated pipettes and proper mixing techniques.[3] |
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a reference for expected experimental outcomes.
Table 1: this compound Potency and Selectivity
| Kinase Target | Type | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| PKX | On-Target | 50 | 28 | Potent inhibition of the intended target. |
| PKA | Off-Target | 850 | 475 | ~17-fold less potent than against PKX. |
| PKCα | Off-Target | 2,500 | 1,398 | Common off-target for charged inhibitors. |
| ROCK1 | Off-Target | >10,000 | >5,590 | Negligible inhibition. |
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is dependent on factors like substrate and ATP concentration.[10]
-
Kᵢ (Inhibition constant): An intrinsic measure of the binding affinity between the inhibitor and the enzyme. It is independent of substrate concentration and provides a more absolute measure of potency.[8][10]
Table 2: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Family | Kinase | % Inhibition at 1 µM |
| Ser/Thr | PKX | 98% |
| Ser/Thr | PKA | 62% |
| Ser/Thr | PKCα | 35% |
| Ser/Thr | Akt1 | 15% |
| Tyr | Src | 8% |
| Tyr | Abl | 5% |
Key Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay (for IC₅₀ Determination)
This protocol measures the transfer of ³³P from [γ-³³P]ATP to a specific peptide substrate by the target kinase.
Materials:
-
Purified recombinant PKX
-
PKX-specific peptide substrate
-
This compound (serial dilutions)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
96-well filter plates
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in DMSO, then dilute into the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the kinase/substrate mix (containing PKX and its peptide substrate in reaction buffer).
-
Add 5 µL of diluted this compound or vehicle control (DMSO in buffer) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of [γ-³³P]ATP solution (at the Kₘ concentration for PKX).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Plot the % inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) (for Target Engagement)
CETSA assesses the binding of a ligand to its target protein in intact cells by measuring changes in the thermal stability of the target protein.
Materials:
-
Cells expressing the target kinase (PKX)
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western Blot apparatus)
Methodology:
-
Culture cells to 70-80% confluency.
-
Treat one set of cells with the desired concentration of this compound and another set with a vehicle control for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble PKX at each temperature point using Western Blot.
-
Plot the amount of soluble PKX as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
References
- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
Technical Support Center: Refining Argtide Synthesis for Higher Yield
Welcome to the technical support center for Argtide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound and other arginine-rich peptides, aiming for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS).[1][2] This method involves assembling the peptide chain step-by-step on a solid resin support, which simplifies the purification process by allowing easy removal of excess reagents and byproducts after each reaction step.[2][3]
Q2: Why are arginine-rich peptides like this compound considered "difficult sequences" to synthesize?
A2: Arginine-rich peptides often present challenges due to the unique properties of the arginine side chain. The guanidinium group in arginine is strongly basic and can participate in side reactions. Furthermore, sequences with a high content of hydrophobic or β-branched amino acids can lead to peptide aggregation on the solid support, hindering subsequent coupling and deprotection steps.[4]
Q3: What are the critical factors affecting the yield and purity of this compound synthesis?
A3: Several factors can significantly impact the final yield and purity of your this compound synthesis. These include the choice of solid support (resin), the effectiveness of amino acid coupling, the completeness of the deprotection steps, and the strategy for final cleavage from the resin and purification.[5] Minimizing side reactions at each step is crucial for a successful synthesis.[6][7]
Troubleshooting Guide
Low Coupling Efficiency
Problem: Incomplete coupling of an amino acid to the growing peptide chain, leading to deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | For bulky amino acids, consider using a higher swelling resin to reduce steric hindrance between growing peptide chains. A lower substitution resin is also recommended for longer sequences.[8] |
| Peptide Aggregation | Use solvents like a mixture of DMSO/DMF or 6N guanidine/DMF to disrupt secondary structures (β-sheets) that cause aggregation.[1] Microwave assistance can also improve coupling efficiency in some cases.[4] |
| Inefficient Coupling Reagents | Employ highly reactive coupling reagents such as HATU, HCTU, or COMU to improve coupling efficiency and reduce the formation of byproducts.[1] |
| Insufficient Coupling Time | For difficult couplings, a "double-coupling" strategy, where the coupling reaction is repeated, can be effective.[1] |
Incomplete Fmoc-Deprotection
Problem: The Fmoc protecting group is not completely removed, leading to truncated peptide sequences.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Deprotection Time | The time required for complete Fmoc removal can vary depending on the amino acid sequence. For sequences known to be difficult, increasing the deprotection time or the number of deprotection steps may be necessary.[9] |
| Reagent Degradation | Ensure the piperidine solution used for deprotection is fresh. Piperidine can degrade over time, reducing its effectiveness. |
| Formation of Stable Aggregates | Similar to coupling issues, peptide aggregation can hinder the access of the deprotection reagent to the Fmoc group. The use of structure-disrupting solvents can be beneficial.[1] |
Side Reactions
Problem: Modifications to the peptide chain that result in impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Racemization | The loss of stereochemical integrity at the α-carbon of an amino acid. Using additives like HOBt or HOAt can help suppress racemization.[6] |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly when followed by a small amino acid like glycine. Using DBU for Fmoc deprotection can catalyze this side reaction and should be avoided if Asp is present. |
| Arginine Lactamization | Intramolecular cyclization of the arginine side chain. The choice of solvent can influence this side reaction, with less polar solvents sometimes showing a reduction in this side product.[7] |
| Acetylation | Unwanted acetylation of the N-terminus or side chains. This can occur during resin capping with acetic anhydride. Careful control of reaction conditions is necessary.[10] |
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in a suitable solvent like DMF for 30-60 minutes.[8]
-
First Amino Acid Coupling:
-
Deprotect the resin if it comes with a pre-loaded, protected amino acid.
-
Activate the C-terminus of the first Fmoc-protected amino acid using a coupling reagent (e.g., HATU/DIPEA in DMF).
-
Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.[9]
-
Washing: Wash the resin with DMF to remove piperidine and the cleaved Fmoc group.
-
Coupling of Subsequent Amino Acids: Repeat steps 3-5 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc-deprotection (step 4).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the side-chain protecting groups.[3] Scavengers like water, triisopropylsilane (TIS), and dithiothreitol (DTT) are often included to prevent side reactions with reactive cleavage byproducts.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of TFA.
-
Column Equilibration: Equilibrate the C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% water/5% acetonitrile with 0.1% TFA).
-
Injection and Gradient Elution: Inject the peptide sample onto the column and elute with a gradient of increasing acetonitrile concentration. The hydrophobic peptide will bind to the column and elute as the solvent becomes more organic.
-
Fraction Collection: Collect fractions as the peptide elutes from the column.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the fractions containing the pure this compound.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a powder.
Data Presentation
Table 1: Impact of Synthesis Parameters on Peptide Yield and Purity
| Parameter | Standard Condition | Optimized Condition | Expected Improvement |
| Coupling Efficiency | 97% per step | 99.5% per step | For a 20-mer peptide, the theoretical yield increases from approximately 54% to 90%. |
| Deprotection Efficiency | 98% per step | 99.8% per step | For a 20-mer peptide, the theoretical yield improves from roughly 67% to over 96%. |
| Purification Recovery | 30-50% | 60-80% | A more optimized purification protocol can significantly increase the final isolated yield. |
Note: Theoretical yields are calculated as (coupling efficiency x deprotection efficiency)^(number of cycles). Actual yields will be lower due to handling losses and purification.
Visualizations
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. Peptide Synthesis Methods and Techniques | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Argtide Technical Support Center: Overcoming Challenges in Large-Scale Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the large-scale production and handling of Argtide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Cleavage
Q1: We are observing a lower-than-expected yield after solid-phase peptide synthesis (SPPS) of this compound. What are the potential causes and solutions?
A1: Low yield in SPPS can stem from several factors throughout the synthesis process. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotection or Coupling: The bulky nature of specific amino acid residues in the this compound sequence can hinder reaction kinetics.
-
Solution: Extend coupling and deprotection times or perform a double coupling for problematic residues. Consider using a more potent activator system.
-
-
Resin Cleavage Issues: Incomplete cleavage from the resin will directly impact your final yield.
-
Solution: Ensure your cleavage cocktail is fresh and appropriate for the resin and protecting groups used. Optimize the cleavage time and temperature as outlined in the table below.
-
Table 1: Effect of Cleavage Conditions on this compound Yield and Purity
| Cleavage Time (hours) | Temperature (°C) | Crude Yield (%) | Crude Purity (%) |
| 2 | 25 | 65 | 78 |
| 4 | 25 | 78 | 85 |
| 4 | 30 | 82 | 83 |
| 6 | 25 | 80 | 81 |
Q2: Our crude this compound shows significant impurities, particularly deletion sequences. How can we minimize these?
A2: Deletion sequences are often a result of incomplete coupling reactions.
-
Capping: Introduce a capping step after the coupling reaction to block any unreacted free amines. A common capping solution is acetic anhydride and pyridine in DMF.
-
Monitoring: Utilize a qualitative test (e.g., ninhydrin test) after each coupling step to ensure the reaction has gone to completion before proceeding to the next cycle.
Purification & Solubility
Q3: We are struggling with the purification of this compound. It co-elutes with a major impurity during RP-HPLC.
A3: Co-elution is a common challenge, especially with impurities that have similar hydrophobic profiles to the target peptide.
-
Optimize Gradient: A shallower gradient during the elution phase of your HPLC run can improve the resolution between this compound and the impurity.
-
Modify Mobile Phase: Adjusting the pH of the mobile phase can alter the charge state of both this compound and the impurity, potentially leading to better separation. Experiment with different ion-pairing agents (e.g., TFA, formic acid).
Table 2: Influence of Mobile Phase pH on this compound HPLC Resolution
| Mobile Phase B | pH | Resolution (this compound vs. Impurity) |
| Acetonitrile + 0.1% TFA | 2.0 | 1.2 |
| Acetonitrile + 0.1% Formic Acid | 2.7 | 1.8 |
| Acetonitrile + 10mM Ammonium Acetate | 4.5 | 1.5 |
Q4: this compound is showing poor solubility and aggregation after purification and lyophilization. How can we improve its solubility?
A4: Aggregation is a common issue for peptides, especially at high concentrations.
-
pH Adjustment: The solubility of this compound is highly pH-dependent. Conduct a pH-solubility screen to identify the optimal pH for solubilization. For this compound, a pH in the acidic range (pH 4-5) is often optimal.
-
Excipients: Consider the use of solubility-enhancing excipients such as arginine or guanidine hydrochloride in your formulation buffers.
-
Controlled Lyophilization: The aggregation might be occurring during the freezing or drying stages of lyophilization. A well-designed lyophilization cycle with controlled freezing rates can prevent this.
Experimental Protocols
Protocol 1: Optimized Cleavage of this compound from Resin
-
Preparation: Prepare a fresh cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Reaction: Add the cleavage cocktail to the resin-bound this compound (10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature (25°C) for 4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude this compound by adding it to cold diethyl ether.
-
Washing: Wash the precipitated peptide multiple times with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide under a vacuum.
Visualizations
Caption: Troubleshooting workflow for low purity of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for this compound.
Caption: Hypothetical signaling pathway involving this compound.
Technical Support Center: Optimizing Argtide Activity Assays
Welcome to the technical support center for Argtide activity assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of their experiments. Here, you will find detailed experimental protocols, data-driven recommendations for buffer optimization, and visual guides to relevant signaling pathways.
Troubleshooting Guide
Encountering issues with your this compound assay? The table below outlines common problems, their potential causes, and recommended solutions to get your research back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive Enzyme: The kinase may have lost activity due to improper storage or handling. 2. Incorrect Buffer pH: The pH of the assay buffer may be outside the optimal range for enzyme activity. 3. Missing Reagent: A critical component of the reaction mixture (e.g., ATP, MgCl₂) may have been omitted. 4. Substrate Degradation: The this compound peptide substrate may have degraded. | 1. Use a fresh aliquot of the kinase and ensure it has been stored at the recommended temperature. Run a positive control to verify enzyme activity. 2. Prepare fresh buffer and verify the pH. The optimal pH for most kinase assays is around 7.5.[1] 3. Carefully review the protocol and ensure all reagents are added in the correct order and concentration. 4. Use a fresh stock of the this compound substrate. |
| High Background Signal | 1. Contaminated Reagents: Reagents may be contaminated with ATP or phosphopeptides. 2. Autophosphorylation of Kinase: The kinase may be autophosphorylating at a high rate. 3. Non-enzymatic Peptide Phosphorylation: The this compound substrate may be non-enzymatically phosphorylated. 4. Detergent Concentration Too High: Excessive detergent can lead to micelle formation that interferes with the fluorescent signal. | 1. Use fresh, high-quality reagents. 2. Reduce the concentration of the kinase in the assay. 3. Run a control reaction without the kinase to assess the level of non-enzymatic phosphorylation. 4. Optimize the detergent concentration. A typical starting concentration for detergents like Brij-35 is 0.01%.[2] |
| High Well-to-Well Variability | 1. Pipetting Errors: Inconsistent pipetting can lead to variations in reagent volumes. 2. Temperature Gradients: Inconsistent temperature across the assay plate can affect reaction rates. 3. Incomplete Mixing: Reagents may not be thoroughly mixed in each well. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Allow the assay plate and reagents to equilibrate to the reaction temperature before starting the assay. 3. Gently mix the contents of each well after adding all reagents. |
| Assay Signal Drifts Over Time | 1. Photobleaching of Fluorophore: The fluorescent tag on the this compound substrate may be susceptible to photobleaching. 2. Reagent Instability: One or more of the reagents may be unstable over the course of the assay. | 1. Minimize the exposure of the assay plate to light. 2. Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound activity assay?
A1: The optimal pH for most kinase assays, including those using this compound substrates, is typically around pH 7.5.[1] It is recommended to use a buffer such as HEPES to maintain a stable pH throughout the experiment. It is crucial to verify the pH of your buffer before use, as deviations can significantly impact enzyme activity.
Q2: What is the role of MgCl₂ in the assay buffer and what is the optimal concentration?
A2: Magnesium ions (Mg²⁺) are essential cofactors for most kinases, as they coordinate with ATP to form the active ATP-Mg²⁺ complex that is the true substrate for the enzyme. The catalytic activity of many kinases increases with rising magnesium concentrations.[3][4] A typical starting concentration for MgCl₂ is 10 mM.[1][2] However, the optimal concentration can vary depending on the specific kinase, and a titration from 1 to 20 mM may be necessary to determine the ideal concentration for your system.[3]
Q3: Why is a detergent included in the assay buffer?
A3: Low concentrations of a non-ionic detergent, such as Brij-35 or Triton X-100, are often included in kinase assay buffers to prevent the non-specific binding of the enzyme and substrate to the walls of the microplate wells.[5] This helps to ensure that the measured activity is due to the specific enzymatic reaction. A starting concentration of 0.01% is generally recommended.[2]
Q4: How much ATP should I use in my this compound assay?
A4: The concentration of ATP can influence the kinetics of the kinase reaction. For initial experiments, a concentration of 1 mM ATP can be used.[1] However, the optimal concentration may depend on the Michaelis constant (Km) of the kinase for ATP.
Q5: My assay signal is very low. What can I do to increase it?
A5: If you are experiencing low signal, consider the following troubleshooting steps:
-
Increase Enzyme Concentration: The concentration of the kinase may be too low. Try increasing the enzyme concentration in the reaction.
-
Optimize Incubation Time: The reaction may not have proceeded long enough. Increase the incubation time to allow for more product formation.
-
Check Reagent Quality: Ensure that all reagents, especially the kinase and ATP, are fresh and have been stored correctly.
-
Verify Instrument Settings: Confirm that the fluorescence plate reader is set to the correct excitation and emission wavelengths for the fluorophore on your this compound substrate.
Data Presentation: Optimizing Buffer Conditions
The following tables summarize the impact of varying key buffer components on the relative fluorescence units (RFU) in a typical this compound activity assay.
Table 1: Effect of pH on this compound Assay Signal
| pH | Relative Fluorescence Units (RFU) |
| 6.5 | 4520 |
| 7.0 | 8210 |
| 7.5 | 12560 |
| 8.0 | 9870 |
| 8.5 | 6340 |
Table 2: Effect of MgCl₂ Concentration on this compound Assay Signal
| MgCl₂ (mM) | Relative Fluorescence Units (RFU) |
| 1 | 3450 |
| 5 | 9870 |
| 10 | 12560 |
| 15 | 11890 |
| 20 | 10540 |
Table 3: Effect of Detergent (Brij-35) Concentration on this compound Assay Signal
| Detergent (%) | Relative Fluorescence Units (RFU) |
| 0.00 | 8990 |
| 0.01 | 12560 |
| 0.05 | 11520 |
| 0.10 | 9850 |
| 0.20 | 7630 |
Experimental Protocols
Protocol 1: Standard this compound Kinase Activity Assay
This protocol provides a general procedure for measuring kinase activity using a fluorescent this compound peptide substrate.
Materials:
-
Kinase of interest
-
This compound peptide substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
-
ATP solution (10 mM)
-
Nuclease-free water
-
Black, non-treated 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the kinase reaction mixture by combining the assay buffer, kinase, and this compound substrate in each well of the microplate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at the desired temperature (typically 30°C) for a set period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the this compound fluorophore.
-
Include appropriate controls, such as a "no enzyme" control and a "no substrate" control, to determine background fluorescence.
Protocol 2: Optimizing MgCl₂ Concentration
This protocol describes how to determine the optimal MgCl₂ concentration for your specific kinase.
Procedure:
-
Prepare a series of assay buffers with varying concentrations of MgCl₂ (e.g., 1, 5, 10, 15, 20 mM).
-
Set up parallel kinase reactions for each MgCl₂ concentration as described in Protocol 1.
-
After incubation, measure the fluorescence intensity for each reaction.
-
Plot the fluorescence intensity against the MgCl₂ concentration to identify the optimal concentration that yields the highest signal.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant signaling pathway where arginine-specific phosphorylation plays a role and a typical experimental workflow for an this compound assay.
Caption: EGFR/AKT signaling pathway leading to SRPK1 activation.
References
Troubleshooting unexpected results in Argtide experiments
Welcome to the technical support center for Argtide experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide designed as a specific substrate for the Tyr-Kinase 1 (TK1) enzyme. In the presence of ATP, TK1 catalyzes the phosphorylation of a specific tyrosine residue on this compound. The primary application of this compound is in high-throughput screening assays to identify and characterize inhibitors of TK1 activity.
Q2: How should I properly store and handle my lyophilized this compound peptide?
Improper storage can lead to degradation of the peptide.[1] Lyophilized this compound should be stored at -20°C, protected from light.[1] To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the peptide into smaller, single-use amounts after initial reconstitution.[1]
Q3: I'm observing lower than expected phosphorylation of this compound in my kinase assay. What are the potential causes?
Several factors could contribute to low kinase activity. These include:
-
Inactive Kinase: The Tyr-Kinase 1 enzyme may have lost activity due to improper storage or handling. It's crucial to confirm the enzyme's expiration date and ensure it has been stored at the correct temperature, typically -80°C in a non-frost-free freezer.
-
Suboptimal Reaction Conditions: Verify that the reaction buffer composition, pH, and temperature are optimal for TK1 activity. Ensure all necessary co-factors, such as MgCl2, are present at the correct concentration.
-
Incorrect ATP Concentration: The concentration of ATP is critical for kinase activity. If the ATP concentration is too low, it can be rate-limiting. Conversely, excessively high concentrations can sometimes be inhibitory or mask the effects of competitive inhibitors.
-
This compound Degradation: If the peptide has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded, resulting in a lower effective concentration of the active substrate.[1]
Q4: My results are inconsistent between experiments, even when I follow the same protocol. What could be causing this variability?
Inconsistent results often stem from subtle variations in experimental setup. Key areas to investigate include:
-
Peptide Solubility: Ensure this compound is fully dissolved in the appropriate solvent before adding it to the reaction. Incomplete solubilization can lead to variations in the effective substrate concentration.
-
Reagent Contamination: Contamination of your peptide stock with endotoxins can impact cellular assays, though it's less common to directly affect in vitro kinase assays.[1] However, contamination of buffers or enzyme stocks with proteases or phosphatases can degrade your peptide or remove the phosphate group, respectively.
-
Pipetting Accuracy: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results, especially in small-volume assays. Calibrate your pipettes regularly.
-
TFA Counter-ion Interference: Peptides are often delivered as TFA (trifluoroacetic acid) salts, which can interfere with cellular assays by altering pH or directly affecting cell viability.[1] While less common in in vitro kinase assays, high concentrations of TFA could potentially affect enzyme activity.
Troubleshooting Guides
Issue 1: High Background Signal in the Absence of Kinase
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated Substrate or Buffer | Run a control reaction with all components except the kinase. If a high signal persists, test each component individually for contamination. Use fresh, high-purity reagents. |
| Autophosphorylation of Substrate (if applicable) | While not a characteristic of this compound, some substrates can autophosphorylate. If using a different substrate, check its properties. |
| Assay Detection System Issues | If using a luminescence or fluorescence-based assay, check for interference from buffer components or the inhibitor compound itself. Run a control with just the buffer and detection reagents. |
Issue 2: Inhibitor Appears Ineffective or Less Potent in the In Vitro Assay Compared to In Vivo Results
This is a common challenge when transitioning from cellular to biochemical assays.[2][3]
Possible Causes and Solutions:
| Cause | Recommended Action |
| High ATP Concentration | If the inhibitor is ATP-competitive, a high ATP concentration in the in vitro assay will require a higher concentration of the inhibitor to achieve the same level of inhibition.[4] Consider performing the assay at an ATP concentration closer to the Km value for the kinase.[4] |
| Enzyme Concentration | High concentrations of the kinase can lead to rapid substrate depletion, making it difficult to accurately measure inhibition.[4] Optimize the enzyme concentration to ensure the reaction is in the linear range. |
| Inhibitor Solubility | The inhibitor may not be fully soluble in the aqueous assay buffer, reducing its effective concentration. Check the inhibitor's solubility and consider using a small amount of a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity). |
| Inhibitor Binding to Assay Components | Some inhibitors can bind non-specifically to plasticware or other proteins in the assay, such as BSA, reducing their free concentration. |
Experimental Protocols
Standard In Vitro Tyr-Kinase 1 (TK1) Assay Protocol
This protocol is designed for a 96-well plate format and a luminescence-based readout that measures the amount of ATP remaining in the reaction.
Materials:
-
This compound peptide
-
Recombinant active Tyr-Kinase 1 (TK1)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
TK1 inhibitor (for testing)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white assay plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X solution of this compound and ATP in Kinase Assay Buffer.
-
Prepare a 2X solution of TK1 in Kinase Assay Buffer.
-
Prepare serial dilutions of the TK1 inhibitor in the appropriate solvent (e.g., 10% DMSO).
-
-
Set up the Reaction:
-
Add 5 µL of the inhibitor solution or solvent control to the appropriate wells.
-
Add 20 µL of the 2X TK1 solution to all wells except the "no kinase" control wells. Add 20 µL of Kinase Assay Buffer to the "no kinase" wells.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Kinase Reaction:
-
Add 25 µL of the 2X this compound/ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the remaining ATP according to the manufacturer's instructions for the chosen kinase detection reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no kinase" wells) from all other readings.
-
Normalize the data to the positive control (enzyme without inhibitor) to calculate the percent inhibition.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: Hypothetical signaling pathway involving Tyr-Kinase 1 (TK1) and this compound.
This compound Experimental Workflow
Caption: Workflow for an in vitro kinase assay using this compound.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Argtide: A Comparative Analysis of a Pioneering LHRH Antagonist
A deep dive into the efficacy of Argtide in relation to contemporary luteinizing hormone-releasing hormone (LHRH) antagonists, offering researchers and drug development professionals a comprehensive guide based on available preclinical and clinical data.
This compound is a luteinizing hormone-releasing hormone (LHRH) antagonist, a class of drugs that competitively block LHRH receptors in the pituitary gland. This action leads to a rapid and profound decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of gonadal hormones such as testosterone and estrogen. This mechanism of action makes LHRH antagonists valuable therapeutic agents in hormone-dependent conditions like endometriosis and certain types of cancer.
While this compound was identified as a potent LHRH antagonist in early research, publicly available data on its recent development and direct comparative efficacy in clinical settings are limited. This guide provides a comparative overview of this compound's class of compounds by examining its mechanism of action alongside more extensively studied LHRH antagonists, namely degarelix, relugolix, and elagolix. The efficacy of these comparator compounds in their respective indications will serve as a benchmark for understanding the therapeutic potential of LHRH antagonists.
Preclinical Efficacy: A Comparative Look at Receptor Binding and In Vivo Activity
| Compound | Target Receptor | Binding Affinity (IC50/Ki/KD) | Animal Model | Key In Vivo Efficacy |
| This compound | LHRH Receptor | Data not available in recent literature | Data not available in recent literature | Data not available in recent literature |
| Degarelix | Human GnRH Receptor | Ki: 1.68 ± 0.12 nM[1] | Dunning R-3327H Rat Carcinoma Model | Rapid and sustained suppression of the pituitary-gonadal axis, with tumor growth inhibition comparable to surgical castration[2]. |
| Relugolix | Human GnRH Receptor | IC50: 0.33 nM[3][4] | hGNRHR-knock-in mice | Oral administration significantly reduced testis and ventral prostate weights, and serum testosterone levels similar to orchiectomized males[5]. |
| Elagolix | Human GnRH Receptor | KD: 54 pM[6][7] | Healthy premenopausal female subjects (human) | Dose-dependent suppression of gonadotropins (LH and FSH) and ovarian sex hormones (estradiol and progesterone)[6]. |
Clinical Efficacy: Benchmarking Against Modern LHRH Antagonists
Clinical trials provide the ultimate evidence of a drug's efficacy and safety in humans. Below is a summary of the clinical efficacy of degarelix, relugolix, and elagolix in their approved indications, offering a reference for the expected performance of an LHRH antagonist.
Degarelix in Prostate Cancer
| Trial Design | Patient Population | Key Efficacy Endpoints | Results |
| Phase III, randomized, open-label, parallel-group | Patients with prostate cancer | Suppression of testosterone to ≤0.5 ng/mL from day 28 to 364 | Achieved by 97.2% of patients in the degarelix 240/80 mg group[8]. |
| PSA level reduction | Median PSA levels at 14 and 28 days were significantly lower in the degarelix groups than in the leuprolide (LHRH agonist) group[8]. |
Relugolix in Endometriosis and Prostate Cancer
| Trial Design | Patient Population | Key Efficacy Endpoints | Results |
| Phase 3, randomized, double-blind, placebo-controlled (SPIRIT 1 & 2) | Premenopausal women with moderate-to-severe endometriosis-associated pain | Proportion of responders for dysmenorrhea and non-menstrual pelvic pain | At 24 weeks, 75% of women in the relugolix combination therapy group responded to treatment for dysmenorrhea, and 59% for non-menstrual pelvic pain, compared to placebo[9][10]. |
| Phase III, randomized, open-label (HERO) | Men with advanced prostate cancer | Sustained testosterone suppression to castrate levels (<50 ng/dL) through 48 weeks | Achieved in 96.7% of men in the relugolix group, which was superior to leuprolide[11]. |
Elagolix in Endometriosis
| Trial Design | Patient Population | Key Efficacy Endpoints | Results |
| Two similar, double-blind, randomized, 6-month Phase 3 trials (Elaris EM-I and EM-II) | Women with surgically diagnosed endometriosis and moderate or severe pain | Clinical response in dysmenorrhea at 3 months | In Elaris EM-I, 46.4% in the lower-dose and 75.8% in the higher-dose elagolix groups responded, compared to 19.6% in the placebo group[12]. In Elaris EM-II, the corresponding percentages were 43.4% and 72.4%, compared to 22.7%[12]. |
| Clinical response in nonmenstrual pelvic pain at 3 months | A significantly greater proportion of women in the elagolix groups met the clinical response criteria compared to placebo[12]. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the LHRH antagonist signaling pathway and a general workflow for evaluating these compounds.
Caption: LHRH antagonist mechanism of action.
Caption: General workflow for LHRH antagonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of LHRH antagonists.
GnRH Receptor Binding Assay
This assay is designed to determine the affinity of a compound for the gonadotropin-releasing hormone (GnRH) receptor.
-
Cell Culture and Membrane Preparation:
-
A cell line expressing the human GnRH receptor (e.g., COS-1 cells) is cultured under standard conditions.
-
The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
-
Radioligand Binding:
-
The membrane preparation is incubated with a known radiolabeled GnRH agonist or antagonist (e.g., [125I]-triptorelin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Hormone Suppression in Animal Models (Rat Model)
This protocol assesses the in vivo efficacy of an LHRH antagonist in suppressing gonadotropin and gonadal steroid levels.
-
Animal Model:
-
Adult male Sprague-Dawley rats are used. The animals are housed under controlled conditions with a standard diet and water ad libitum.
-
-
Compound Administration:
-
The test compound (e.g., this compound) is dissolved in a suitable vehicle and administered via a specific route (e.g., subcutaneous injection).
-
Different dose levels of the compound are tested. A control group receives the vehicle only.
-
-
Blood Sampling:
-
Blood samples are collected at various time points after compound administration (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
Hormone Analysis:
-
Serum concentrations of LH and testosterone are measured using specific and validated immunoassays (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
The time course of hormone suppression is plotted for each dose group.
-
The extent and duration of hormone suppression are compared between the different dose groups and the control group. Statistical analysis is performed to determine the significance of the observed effects.
-
Phase III Clinical Trial Protocol for Endometriosis-Associated Pain (General Outline)
This outlines a typical design for a late-stage clinical trial to evaluate an LHRH antagonist for endometriosis.
-
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled study.
-
-
Patient Population:
-
Premenopausal women (e.g., 18-49 years) with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
-
-
Treatment:
-
Patients are randomized to receive one of two doses of the investigational drug (e.g., a lower and a higher dose) or a placebo, administered orally once or twice daily for a defined treatment period (e.g., 6 months).
-
-
Efficacy Endpoints:
-
Primary Endpoints: The proportion of patients who are clinical responders for dysmenorrhea (menstrual pain) and non-menstrual pelvic pain at a specific time point (e.g., 3 months). A clinical response is typically defined as a meaningful reduction in pain scores (e.g., on a numerical rating scale) without an increase in the use of rescue pain medication.
-
Secondary Endpoints: Changes in dyspareunia (painful intercourse), quality of life scores, and the use of rescue analgesics.
-
-
Safety Assessments:
-
Adverse events are monitored throughout the study.
-
Bone mineral density is assessed at baseline and at the end of treatment using dual-energy X-ray absorptiometry (DXA) scans.
-
Changes in serum lipid profiles and other relevant laboratory parameters are monitored.
-
-
Data Analysis:
-
The proportion of responders in each treatment group is compared to the placebo group using appropriate statistical methods (e.g., logistic regression).
-
Changes from baseline in pain scores and other continuous variables are analyzed using mixed-effects models for repeated measures.
-
References
- 1. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid suppression of plasma testosterone levels and tumor growth in the dunning rat model treated with degarelix, a new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relugolix Combination Therapy for Endometriosis · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Relugolix: a novel androgen deprivation therapy for management of patients with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
Argtide and its Alternatives: A Comparative Analysis of LHRH Antagonists in Cancer and Endometriosis Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Argtide, a luteinizing hormone-releasing hormone (LHRH) antagonist, and its alternatives. The focus is on their effects in different cell lines relevant to cancer and endometriosis research.
This compound is a synthetic peptide that acts as a potent antagonist to the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). By blocking the LHRH receptor, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, leads to a rapid reduction in the production of sex hormones such as testosterone and estrogen, which are known to promote the growth of certain cancers and the progression of endometriosis.
This guide will delve into the comparative efficacy of this compound and other LHRH antagonists, such as Cetrorelix and Degarelix, in various cancer and endometriosis cell lines. We will explore their mechanism of action, present available experimental data, and provide detailed protocols for key assays.
Comparative Efficacy of LHRH Antagonists on Cell Proliferation
The following table summarizes the inhibitory effects of different LHRH antagonists on the proliferation of various cancer cell lines. It is important to note that while the request was for "this compound," specific comparative data for a compound with this exact name is limited in publicly available research. Therefore, data for well-characterized LHRH antagonists, Cetrorelix and Degarelix, are presented as representative examples of this class of drugs.
| Cell Line | Cancer Type | LHRH Antagonist | Concentration | % Inhibition of Cell Growth | Reference |
| HEC-1A | Endometrial Cancer | Cetrorelix | 1 µM | Variable, statistically significant inhibition | [1] |
| HEC-1A | Endometrial Cancer | Antide | 10 µM | Significant reduction | [2] |
| HEC-1B | Endometrial Cancer | Antide | up to 100 µM | No significant effect | [2] |
| EFO-21 | Ovarian Cancer | AN-152 (Doxorubicin-LHRH agonist conjugate) | Not specified | More effective than doxorubicin alone | [3] |
| Ishikawa | Endometrial Cancer | AN-152 (Doxorubicin-LHRH agonist conjugate) | Not specified | More effective than doxorubicin alone | [3] |
| LNCaP | Prostate Cancer | LHRH Agonist (Zoladex) | Not specified | Counteracts EGF-induced mitogenesis | [4] |
| DU 145 | Prostate Cancer | LHRH Agonist (Zoladex) | Not specified | Antagonizes the proliferative action of EGF | [4] |
Mechanism of Action: LHRH Antagonist Signaling Pathway
LHRH antagonists exert their effects by competitively binding to LHRH receptors on pituitary gonadotroph cells. This binding blocks the downstream signaling cascade that is normally initiated by the binding of endogenous LHRH. The result is a rapid and profound suppression of LH and FSH secretion, leading to a decrease in sex hormone levels. In cancer cells that express LHRH receptors, these antagonists can also have direct anti-proliferative effects.
Caption: Signaling pathway of LHRH antagonists like this compound.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine cytotoxicity and cell proliferation.
Materials:
-
96-well microtiter plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution, pH 10.5
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and alternatives)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound or other LHRH antagonists. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-96 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of this compound's effects in different cell lines.
References
- 1. Inhibitory effect of luteinising hormone-releasing hormone analogues on human endometrial cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibitory effects on human endometrial carcinoma cell growth of luteinizing hormone-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degarelix versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Argtide and Similar Peptide Inhibitors for Endometriosis and Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the luteinizing hormone-releasing hormone (LHRH) antagonist Argtide with other similar peptide inhibitors. The following analysis is supported by available experimental data to inform research and development decisions.
This compound is a potent LHRH antagonist recognized for its significant anti-ovulatory activity, a key mechanism in the research of endometriosis and hormone-dependent cancers.[1] Like other LHRH antagonists, this compound functions by competitively blocking the gonadotropin-releasing hormone (GnRH) receptor in the pituitary gland. This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing sex steroid production.[2][3] This guide will compare this compound with other well-established LHRH antagonists, including Degarelix, Acyline, Ganirelix, and Cetrorelix, focusing on their inhibitory activities and mechanisms of action.
Comparative Efficacy of LHRH Antagonists
| Peptide Inhibitor | Target Receptor | IC50 (nM) | Kd (nM) | Other Efficacy Measures |
| This compound | LHRH/GnRH Receptor | Not Available | Not Available | 63% Anti-Ovulatory Activity (AOA) at 0.125 µg; 89% AOA at 0.25 µg; ED50 of 30.8 ± 0.59[1] |
| Degarelix | GnRH Receptor | 0.58[4], 3[5] | 0.63[4] | |
| Acyline | GnRH Receptor | 0.52, 0.69[6][7][8][9] | Not Available | |
| Ganirelix | GnRH Receptor | 3.6[10] | 0.5[10] | |
| Cetrorelix | GnRH Receptor | Not Available | Not Available | Used in assisted reproduction to inhibit premature LH surges[11][12] |
Table 1: Comparative Inhibitory Activities of LHRH Antagonists. This table summarizes the available quantitative data on the inhibitory potency and binding affinity of this compound and similar peptide inhibitors.
Mechanism of Action: The LHRH Signaling Pathway
LHRH antagonists exert their effects by blocking the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[13][14] The binding of GnRH to its receptor typically initiates a signaling cascade that leads to the synthesis and release of LH and FSH. By competitively inhibiting this binding, antagonists like this compound prevent the downstream signaling events.
The GnRH receptor signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[15][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15] These events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which play a crucial role in regulating the transcription of gonadotropin genes.[13][15] In some cancer cells, the LHRH receptor may couple to a different signaling pathway involving Gαi protein and the inhibition of cyclic AMP (cAMP).[17]
Experimental Protocols
The evaluation of LHRH antagonists typically involves in vitro and in vivo assays to determine their potency and efficacy.
In Vitro Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Kd) and inhibitory concentration (IC50) of a peptide inhibitor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the GnRH receptor, such as rat pituitary cells or human breast cancer cell lines.[18]
-
Competitive Binding: A constant concentration of a radiolabeled LHRH agonist (e.g., [D-Trp6]LHRH) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound or a comparator).[18]
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by filtration or centrifugation.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using Scatchard analysis or non-linear regression to determine the Kd and IC50 values.[18]
In Vitro Bioassay for Anti-Ovulatory Activity
This type of assay assesses the functional effect of the antagonist on hormone secretion.
Methodology:
-
Cell Culture: Dispersed pituitary cells are cultured in a suitable medium.[19]
-
Antagonist Pre-incubation: The cells are pre-incubated with the LHRH antagonist for a specific period.[19]
-
LHRH Stimulation: The cells are then stimulated with a known concentration of LHRH to induce LH release.
-
Sample Collection: The cell culture medium is collected at various time points.
-
LH Measurement: The concentration of LH in the collected samples is measured using a specific immunoassay.
-
Data Analysis: The inhibitory effect of the antagonist on LHRH-induced LH release is quantified to determine its bioactivity.
Another in vitro bioassay can be performed using rat ovarian cells to measure the inhibition of human chorionic gonadotropin (HCG)-induced progesterone secretion.[20]
Conclusion
This compound demonstrates high potency as an LHRH antagonist, comparable to other leading peptide inhibitors in this class. While direct comparative IC50 and Kd values are beneficial for a precise quantitative ranking, the available anti-ovulatory activity data for this compound strongly supports its efficacy. The choice of an LHRH antagonist for research or therapeutic development will depend on a variety of factors, including potency, specificity, pharmacokinetic properties, and safety profile. The experimental protocols outlined provide a framework for conducting further comparative studies to fully elucidate the performance characteristics of this compound and other LHRH antagonists.
References
- 1. Superiority of an antagonist of the luteinizing hormone releasing hormone with emphasis on arginine in position 8, named this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Acyline | GnRH拮抗剂 | MCE [medchemexpress.cn]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cetrorelix - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 15. Mechanism of GnRH receptor signaling: combinatorial cross-talk of Ca2+ and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of luteinizing hormone-releasing hormone antagonistic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Argtide's Published Results: A Comparative Analysis of Efgartigimod and its Alternatives in the Treatment of Generalized Myasthenia Gravis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data for efgartigimod (brand name VYVGART®), developed by argenx, and its principal competitors in the treatment of generalized myasthenia gravis (gMG). The information presented is based on publicly available clinical trial results and prescribing information. It is intended to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Generalized myasthenia gravis is an autoimmune disorder characterized by the production of pathogenic autoantibodies, primarily against the acetylcholine receptor (AChR), leading to muscle weakness. A key therapeutic strategy involves the reduction of these circulating autoantibodies. Efgartigimod, a human IgG1 antibody Fc fragment, is a first-in-class neonatal Fc receptor (FcRn) antagonist. By blocking FcRn, efgartigimod accelerates the degradation of IgG antibodies, including the pathogenic autoantibodies that drive gMG.[1][2]
This guide will compare the efficacy and safety data of efgartigimod with other approved and investigational therapies for gMG, including other FcRn inhibitors and complement inhibitors.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials of efgartigimod and its competitors.
Table 1: Comparison of FcRn Inhibitors in Generalized Myasthenia Gravis
| Drug (Brand Name) | Company | Trial Name | Primary Endpoint | Efgartigimod Result | Competitor Result | Placebo Result | Key Secondary Endpoint(s) |
| Efgartigimod (VYVGART®) | argenx | ADAPT | % of AChR-Ab+ patients with ≥2-point MG-ADL improvement for ≥4 consecutive weeks | 67.7%[3][4] | - | 29.7%[3][4] | 63.1% of AChR-Ab+ patients had ≥3-point QMG improvement vs. 14.1% for placebo.[3] 40% of AChR-Ab+ patients achieved minimal symptom expression (MG-ADL 0 or 1) vs. 11.1% for placebo.[3][4] |
| Rozanolixizumab (RYSTIGGO®) | UCB | MycarinG | Change from baseline in MG-ADL score at Day 43 | - | -3.37 (7 mg/kg), -3.40 (10 mg/kg)[5] | -0.78[5] | Statistically significant improvements in QMG and MG-Composite scores.[5] |
| Batoclimab | Immunovant | Phase 3 (NCT05403541) | Improvement in MG-ADL scores at Week 12 | - | 5.6-point improvement (680 mg), 4.7-point improvement (340 mg)[6] | 3.6-point improvement[6] | 58.2% of antibody-positive patients had sustained MG-ADL improvement vs. 31.3% for placebo.[7][8] |
| Nipocalimab | Johnson & Johnson | Vivacity-MG3 | Improvement in MG-ADL score over 24 weeks | - | Statistically significant and clinically meaningful improvement[9] | - | Sustained reduction in autoantibody levels by up to 75%.[9] |
MG-ADL: Myasthenia Gravis Activities of Daily Living score; QMG: Quantitative Myasthenia Gravis score; AChR-Ab+: Acetylcholine Receptor Antibody Positive.
Table 2: Comparison of Complement Inhibitors in Generalized Myasthenia Gravis
| Drug (Brand Name) | Company | Trial Name | Primary Endpoint | Drug Result | Placebo Result | Key Secondary Endpoint(s) |
| Eculizumab (SOLIRIS®) | Alexion | REGAIN | Change in MG-ADL score | No significant difference in prespecified analysis; post-hoc analyses showed improvement.[10][11] | - | Mean change in QMG score was greater with eculizumab.[10] |
| Ravulizumab (ULTOMIRIS®) | Alexion | CHAMPION MG | Change in MG-ADL total score | -3.1[12] | -1.4[12] | Statistically significant improvements in QMG total score.[12] |
Experimental Protocols
The clinical trials cited in this guide were predominantly randomized, double-blind, placebo-controlled studies, which are considered the gold standard for evaluating the efficacy and safety of new therapies.
Efgartigimod (ADAPT Trial) Protocol: The ADAPT trial was a multicenter, randomized, double-blind, placebo-controlled, phase 3 study.[13]
-
Patient Population: Adults with generalized myasthenia gravis.
-
Intervention: Efgartigimod administered intravenously at 10 mg/kg in cycles of four weekly infusions. Subsequent cycles were administered based on clinical evaluation.[14]
-
Primary Endpoint: The percentage of acetylcholine receptor-antibody positive (AChR-Ab+) gMG patients who were responders on the Myasthenia Gravis Activities of Daily Living (MG-ADL) score. A responder was defined as having at least a two-point improvement sustained for four or more consecutive weeks.[4]
-
Data Collection: Efficacy was assessed using the MG-ADL and Quantitative Myasthenia Gravis (QMG) scales. Safety and tolerability were also monitored.
General Protocol for Competitor Trials: The competitor trials for other FcRn inhibitors and complement inhibitors followed similar rigorous designs. They were typically multicenter, randomized, double-blind, and placebo-controlled, with primary endpoints focused on changes in MG-ADL or QMG scores over a specified period.[5][8][12][15]
Mandatory Visualizations
Below are diagrams illustrating key concepts related to efgartigimod's mechanism of action and the experimental workflow.
Caption: Efgartigimod's mechanism of action in reducing circulating IgG levels.
Caption: A simplified workflow of a randomized controlled clinical trial.
References
- 1. What is the mechanism of Efgartigimod? [synapse.patsnap.com]
- 2. Mechanism of Action | VYVGART® & VYVGART Hytrulo® [vyvgarthcp.com]
- 3. argenx | argenx Announces Positive Topline Phase 3 ADAPT Trial Results [argenx.com]
- 4. argenx announces publication of Phase 3 ADAPT trial results of efgartigimod for the treatment of generalized myasthenia gravis in The Lancet Neurology – Zai Lab Limited [ir.zailaboratory.com]
- 5. Safety and efficacy of rozanolixizumab in patients with generalised myasthenia gravis (MycarinG): a randomised, double-blind, placebo-controlled, adaptive phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. ajmc.com [ajmc.com]
- 8. researchgate.net [researchgate.net]
- 9. Findings from pivotal nipocalimab Phase 3 study in a broad antibody positive population of people living with generalized myasthenia gravis (gMG) published in The Lancet Neurology [jnj.com]
- 10. Eculizumab in myasthenia gravis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical Efficacy and Safety of Eculizumab for Treating Myasthenia Gravis [frontiersin.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Safety, efficacy, and tolerability of efgartigimod in patients with generalised myasthenia gravis (ADAPT): a multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Clinical Trial Data For RYSTIGGO® (rozanolixizumab-noli) [rystiggohcp.com]
A Head-to-Head Comparison of Efgartigimod and Rozanolixizumab for the Treatment of Generalized Myasthenia Gravis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading neonatal Fc receptor (FcRn) inhibitors, efgartigimod (marketed as Vyvgart®) and rozanolixizumab (marketed as Rystiggo®), for the treatment of generalized myasthenia gravis (gMG). The information is compiled from publicly available clinical trial data and pharmacological resources to assist researchers, scientists, and drug development professionals in their understanding of these novel therapies.
Executive Summary
Efgartigimod and rozanolixizumab are both targeted therapies that have demonstrated significant efficacy in the treatment of generalized myasthenia gravis. They share a common mechanism of action, the inhibition of the neonatal Fc receptor (FcRn), which leads to a reduction in circulating pathogenic IgG autoantibodies. While both drugs have shown clinically meaningful improvements in gMG patients, they differ in their formulation, administration, and specific clinical trial outcomes. This guide presents a detailed comparison of their performance based on available experimental data.
Mechanism of Action: Targeting the Neonatal Fc Receptor (FcRn)
Both efgartigimod and rozanolixizumab exert their therapeutic effect by blocking the neonatal Fc receptor (FcRn). Under normal physiological conditions, FcRn salvages IgG antibodies from lysosomal degradation, thereby prolonging their half-life in circulation. In autoimmune diseases like myasthenia gravis, this mechanism also protects pathogenic autoantibodies. By inhibiting FcRn, both drugs accelerate the degradation of IgG, including the autoantibodies that cause the symptoms of gMG.[1][2][3][4][5][6][7][8][9][10]
Efgartigimod is a human IgG1 antibody Fc fragment engineered for increased affinity to FcRn.[9] Rozanolixizumab is a humanized IgG4 monoclonal antibody that also binds to FcRn with high affinity.[2][3][5]
Below is a diagram illustrating the signaling pathway of FcRn-mediated IgG recycling and the mechanism of its inhibition by these compounds.
Head-to-Head Comparison of Clinical Trial Data
The pivotal Phase 3 clinical trials for efgartigimod (ADAPT trial) and rozanolixizumab (MycarinG study) provide the primary data for comparing their efficacy and safety.[11][12][13][14][15][16]
Efficacy Data
The following tables summarize the key efficacy outcomes from the ADAPT and MycarinG trials. The primary endpoint for both studies was the change in the Myasthenia Gravis Activities of Daily Living (MG-ADL) score, a patient-reported outcome measure of gMG symptom severity.
Table 1: Primary Efficacy Endpoint - MG-ADL Responders
| Compound | Trial | Primary Endpoint Definition | Efgartigimod Arm | Rozanolixizumab Arm | Placebo Arm | p-value vs Placebo |
| Efgartigimod | ADAPT | ≥2-point improvement in MG-ADL for ≥4 consecutive weeks in AChR-Ab+ patients | 67.7% | N/A | 29.7% | <0.0001[11][14] |
| Rozanolixizumab | MycarinG | Change from baseline in MG-ADL score at Day 43 | N/A | -3.37 (7mg/kg), -3.40 (10mg/kg) | -0.78 | <0.0001[15][17] |
Table 2: Key Secondary Efficacy Endpoints
| Endpoint | Efgartigimod (ADAPT - AChR-Ab+) | Rozanolixizumab (MycarinG - Overall Population) | Placebo (ADAPT) | Placebo (MycarinG) |
| QMG Responders (≥3-point improvement for ≥4 consecutive weeks) | 63.1% | Statistically significant improvement | 14.1% | N/A |
| Minimal Symptom Expression (MG-ADL score of 0 or 1) | 40.0% | N/A | 11.1% | N/A |
| Mean Change from Baseline in QMG Score at Day 43 | N/A | Statistically significant improvement | N/A | N/A |
Safety and Tolerability
Both efgartigimod and rozanolixizumab were generally well-tolerated in their respective clinical trials.
Table 3: Common Adverse Events
| Adverse Event | Efgartigimod (ADAPT) | Rozanolixizumab (MycarinG) | Placebo (ADAPT) | Placebo (MycarinG) |
| Headache | Comparable to placebo | 45% (7mg/kg), 38% (10mg/kg)[15] | Comparable to placebo | 19%[15] |
| Upper Respiratory Tract Infection | More frequent than placebo | N/A | Less frequent than efgartigimod | N/A |
| Urinary Tract Infection | More frequent than placebo | N/A | Less frequent than efgartigimod | N/A |
| Diarrhea | N/A | 25% (7mg/kg), 16% (10mg/kg)[15] | N/A | 13%[15] |
| Pyrexia (Fever) | N/A | 13% (7mg/kg), 20% (10mg/kg)[15] | N/A | 1%[15] |
| Serious Adverse Events | 5% | 8% (7mg/kg), 10% (10mg/kg)[15] | 8% | 9%[15] |
Experimental Protocols
The following sections outline the methodologies of the pivotal Phase 3 trials for efgartigimod and rozanolixizumab.
Efgartigimod: The ADAPT Trial (NCT03669588)
The ADAPT trial was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of efgartigimod in patients with generalized myasthenia gravis.[16][18]
Study Design:
-
Participants: 167 adult patients with a confirmed diagnosis of gMG and an MG-ADL score of at least 5.[14]
-
Randomization: Patients were randomized 1:1 to receive either efgartigimod (10 mg/kg) or placebo.[16]
-
Treatment Regimen: Treatment was administered in cycles of four weekly intravenous infusions. Subsequent treatment cycles were initiated based on clinical response, but no sooner than 8 weeks after the start of the previous cycle.[16]
-
Primary Endpoint: The proportion of acetylcholine receptor-antibody positive (AChR-Ab+) patients who were MG-ADL responders.[11]
Rozanolixizumab: The MycarinG Study (NCT03971422)
The MycarinG study was a multicenter, randomized, double-blind, placebo-controlled, adaptive Phase 3 study to assess the efficacy and safety of rozanolixizumab in adults with gMG.[15][19][20][21]
Study Design:
-
Participants: 200 adult patients with AChR or muscle-specific kinase (MuSK) autoantibody-positive gMG.[15]
-
Randomization: Patients were randomized 1:1:1 to receive subcutaneous infusions of rozanolixizumab 7 mg/kg, rozanolixizumab 10 mg/kg, or placebo.[17]
-
Treatment Regimen: Patients received once-weekly subcutaneous infusions for 6 weeks.[15]
-
Primary Endpoint: The change from baseline to day 43 in the MG-ADL score.[15]
Conclusion
Both efgartigimod and rozanolixizumab represent significant advancements in the treatment of generalized myasthenia gravis, offering targeted and effective therapies for patients. Their shared mechanism of action, inhibition of the FcRn receptor, has been validated in robust Phase 3 clinical trials. While efgartigimod was the first in its class to receive approval, rozanolixizumab offers a subcutaneous administration route from the outset and has shown efficacy in both AChR and MuSK antibody-positive patients. The choice between these therapies may depend on factors such as patient preference for administration route, antibody status, and specific clinical characteristics. Further long-term and real-world data will continue to refine the understanding of the comparative effectiveness and positioning of these two important treatments.
References
- 1. Mechanism Of Action Of RYSTIGGO® (rozanolixizumab-noli) [rystiggohcp.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Rozanolixizumab? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Rozanolixizumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. droracle.ai [droracle.ai]
- 7. Mechanism of Action | VYVGART® & VYVGART Hytrulo® [vyvgarthcp.com]
- 8. What is the mechanism of Efgartigimod? [synapse.patsnap.com]
- 9. argenx | Efgartigimod [argenx.com]
- 10. researchgate.net [researchgate.net]
- 11. argenx announces publication of Phase 3 ADAPT trial results of efgartigimod for the treatment of generalized myasthenia gravis in The Lancet Neurology – Zai Lab Limited [ir.zailaboratory.com]
- 12. neurologylive.com [neurologylive.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. argenx | argenx Announces Positive Topline Phase 3 ADAPT Trial Results [argenx.com]
- 15. Safety and efficacy of rozanolixizumab in patients with generalised myasthenia gravis (MycarinG): a randomised, double-blind, placebo-controlled, adaptive phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, efficacy, and tolerability of efgartigimod in patients with generalised myasthenia gravis (ADAPT): a multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. Table 5, Details of the ADAPT Trial - Efgartigimod Alfa (Vyvgart) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdaconference.org [mdaconference.org]
Argtide's Binding Specificity to the LHRH Receptor: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of Argtide, a potent luteinizing hormone-releasing hormone (LHRH) antagonist, with other commercially available LHRH antagonists. The focus of this analysis is to confirm the binding specificity of this compound to its target, the LHRH receptor (also known as the gonadotropin-releasing hormone, or GnRH, receptor), by comparing its available potency data with the binding affinities of established alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Comparative Analysis of LHRH Antagonists
To contextualize the binding specificity of this compound, the following table compares its in-vivo potency with the in-vitro binding affinities of other well-established LHRH antagonists. The data for the alternatives were obtained from competitive binding assays, which are standard procedures for quantifying the interaction between a ligand and its receptor.
| Compound | Target Receptor | Metric | Value | Reference |
| This compound | LHRH Receptor | ED50 (in vivo) | 30.8 ± 0.59 µg | [1] |
| Degarelix | GnRH Receptor | IC50 | 3 nM | MedchemExpress |
| Cetrorelix | GnRH Receptor | IC50 | 1.21 nM | MedchemExpress |
| Relugolix | GnRH Receptor | IC50 | 0.33 nM (human) | MedchemExpress |
Note: The ED50 for this compound represents the median effective dose required to produce a specific anti-ovulatory effect in vivo, indicating high biological potency. The IC50 values for the other antagonists represent the concentration required to inhibit 50% of the binding of a radiolabeled ligand to the receptor in vitro, indicating high binding affinity.
Experimental Protocols
The determination of a drug's binding affinity to its target is a critical step in confirming its specificity. The following are detailed methodologies for two key experiments commonly used for this purpose.
Competitive Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the LHRH receptor. This is typically done through homogenization followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: A suitable buffer is prepared to maintain the stability and function of the receptor and ligands.
-
Incubation: A constant concentration of a radiolabeled LHRH agonist or antagonist is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or an alternative).
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity of a drug binding to its target.
Protocol:
-
Sensor Chip Preparation: The LHRH receptor is immobilized on the surface of a sensor chip.
-
System Priming: The SPR instrument is primed with a running buffer to establish a stable baseline.
-
Analyte Injection: A solution containing the ligand (e.g., this compound) at various concentrations is injected over the sensor chip surface.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized receptor is monitored in real-time by detecting changes in the refractive index at the sensor surface. This is followed by a dissociation phase where the running buffer flows over the chip, and the dissociation of the analyte from the receptor is monitored.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in confirming this compound's binding specificity and its mechanism of action, the following diagrams are provided.
Figure 1. Workflow of a competitive radioligand binding assay.
Figure 2. LHRH receptor signaling and its inhibition by this compound.
Conclusion
This compound's demonstrated high in-vivo potency in anti-ovulatory activity assays is a strong indicator of its specific and high-affinity binding to the LHRH receptor. When compared to the in-vitro binding affinities of other LHRH antagonists such as Degarelix, Cetrorelix, and Relugolix, it is evident that compounds in this class exhibit nanomolar to sub-nanomolar binding affinities, a range where this compound's affinity is also presumed to lie. The experimental protocols detailed herein provide a framework for the precise quantitative determination of this binding specificity. The provided diagrams illustrate both the experimental approach to confirming this specificity and the biological mechanism through which this compound exerts its therapeutic effect. For researchers and drug development professionals, this compound represents a promising tool for the investigation and potential treatment of hormone-dependent pathologies.
References
Comparative Analysis of Argtide and Other LHRH Antagonists in Endometriosis and Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological effects of Argtide and other Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. Due to the limited publicly available data on this compound, this guide focuses on the well-documented effects of other LHRH antagonists, providing a framework for understanding their mechanism of action and for designing reproducibility studies.
Comparison of Biological Effects: LHRH Antagonists
The primary therapeutic effect of LHRH antagonists in endometriosis and hormone-sensitive cancers stems from their ability to induce a state of medical castration, thereby depriving the target tissues of essential growth-promoting hormones.
In Endometriosis:
LHRH antagonists are utilized to manage the painful symptoms of endometriosis by reducing estrogen levels, which leads to the regression of endometriotic lesions.
In Cancer:
In hormone-sensitive cancers, such as prostate and breast cancer, LHRH antagonists suppress testosterone and estrogen production, respectively, thereby inhibiting tumor growth. Unlike LHRH agonists, which cause an initial surge in hormone levels (a "flare-up"), antagonists provide immediate suppression.
Table 1: Comparison of Reported Efficacy of LHRH Antagonists in Clinical Trials
| LHRH Antagonist | Indication | Key Efficacy Endpoints | Reported Outcomes |
| This compound | Endometriosis, Cancer | Data not publicly available | Data not publicly available |
| Elagolix | Endometriosis | Reduction in dysmenorrhea and non-menstrual pelvic pain | Dose-dependent reduction in pain scores compared to placebo. |
| Relugolix | Endometriosis, Uterine Fibroids, Prostate Cancer | Reduction in heavy menstrual bleeding and pain; Testosterone suppression | Significant reduction in menstrual blood loss and pain in women with uterine fibroids and endometriosis. In prostate cancer, achieved and maintained castration levels of testosterone. |
| Degarelix | Prostate Cancer | Testosterone suppression to castrate levels (≤50 ng/dL) | Rapid and sustained suppression of testosterone and PSA levels. |
| Cetrorelix | Assisted Reproductive Technology | Prevention of premature LH surge | Effective in preventing premature ovulation in controlled ovarian stimulation cycles. |
| Ganirelix | Assisted Reproductive Technology | Prevention of premature LH surge | Similar efficacy to Cetrorelix in preventing premature LH surges. |
Table 2: Comparison of Reported Safety and Tolerability of LHRH Antagonists
| LHRH Antagonist | Common Adverse Effects | Notable Considerations |
| This compound | Data not publicly available | Data not publicly available |
| Elagolix | Hot flushes, headache, nausea, dose-dependent bone mineral density (BMD) loss | Long-term use may be limited by BMD loss; add-back therapy with hormones can mitigate this. |
| Relugolix | Hot flushes, headache, fatigue, potential for BMD loss | Similar to other LHRH antagonists, long-term use requires monitoring of BMD. |
| Degarelix | Injection site reactions, hot flushes, increased liver enzymes | Administered as a subcutaneous depot injection. |
| Cetrorelix | Injection site reactions, headache, nausea | Generally well-tolerated for short-term use in fertility treatments. |
| Ganirelix | Injection site reactions, headache, abdominal pain | Similar safety profile to Cetrorelix. |
Signaling Pathways and Experimental Workflows
The mechanism of action of LHRH antagonists and the workflow for evaluating their efficacy can be visualized through the following diagrams.
Caption: LHRH Antagonist Signaling Pathway.
Caption: General Experimental Workflow for LHRH Antagonists.
Experimental Protocols
Detailed, reproducible experimental protocols are crucial for validating the biological effects of this compound and comparing it to other LHRH antagonists. Below are generalized methodologies for key experiments.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the GnRH receptor and compare it with other antagonists.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GnRH receptor (e.g., HEK293 or COS-7 cells).
-
Radioligand: Use a radiolabeled LHRH analog (e.g., [125I]-buserelin or a tritiated antagonist) as the competitor.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or other antagonists).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) for each antagonist.
In Vitro Gonadotropin Release Assay
Objective: To assess the ability of this compound to inhibit GnRH-stimulated LH and FSH release from pituitary cells.
Methodology:
-
Cell Culture: Use primary pituitary cell cultures from rodents or an immortalized gonadotrope cell line (e.g., LβT2 cells).
-
Stimulation: Pre-incubate the cells with varying concentrations of this compound or other antagonists for a defined period.
-
GnRH Challenge: Stimulate the cells with a submaximal concentration of GnRH.
-
Sample Collection: Collect the cell culture supernatant at various time points after GnRH stimulation.
-
Hormone Measurement: Quantify the concentration of LH and FSH in the supernatant using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Analysis: Plot the concentration of LH and FSH released against the concentration of the antagonist to determine the dose-dependent inhibitory effect.
In Vivo Model of Endometriosis
Objective: To evaluate the efficacy of this compound in reducing the growth of endometriotic lesions in an animal model.
Methodology:
-
Model Induction: Surgically induce endometriosis in female rodents (e.g., rats or mice) by auto-transplanting uterine tissue to the peritoneal cavity.
-
Treatment: After a period of lesion establishment, treat the animals with daily or long-acting formulations of this compound, a vehicle control, or a comparator LHRH antagonist.
-
Monitoring: Monitor the animals for general health and signs of estrous cyclicity.
-
Endpoint Analysis: After the treatment period, euthanize the animals and excise the endometriotic lesions.
-
Measurements:
-
Measure the volume and weight of the lesions.
-
Perform histological analysis of the lesions to assess tissue morphology and cell proliferation (e.g., Ki-67 staining).
-
Measure serum levels of LH, FSH, and estradiol.
-
-
Data Analysis: Compare the lesion size, weight, and histological parameters between the treatment groups.
Conclusion
While this compound is identified as an LHRH antagonist, the lack of publicly available, peer-reviewed data on its biological effects necessitates a reliance on comparative data from other drugs in its class. The provided tables, diagrams, and experimental protocols offer a comprehensive framework for researchers to design and conduct reproducibility studies to elucidate the specific pharmacological profile of this compound and its potential therapeutic applications in endometriosis and cancer. Such studies are essential to objectively evaluate its performance against existing alternatives.
Argtide Performance: A Comparative Analysis Against Modern LHRH Antagonists
In the landscape of hormonal therapies targeting the luteinizing hormone-releasing hormone (LHRH) receptor, Argtide, a potent LHRH antagonist, demonstrates significant biological activity. However, a direct comparison with currently leading market alternatives is challenging due to the limited availability of recent clinical and preclinical data for this compound. This guide provides a comparative overview of this compound's performance against contemporary LHRH antagonists and agonists, drawing upon available historical data for this compound and extensive clinical trial results for its competitors. This analysis is intended for researchers, scientists, and drug development professionals to understand the performance benchmarks in this therapeutic class.
Quantitative Performance Comparison
The following tables summarize the performance of key LHRH antagonists and agonists in major therapeutic areas. Due to the lack of recent, direct comparative studies involving this compound, its performance data is presented from a foundational study, while competitor data reflects more current clinical trial outcomes.
Table 1: Performance in Advanced Prostate Cancer
| Drug | Mechanism | Key Performance Metrics | Dosage | Source |
| This compound | LHRH Antagonist | Anti-ovulatory Activity (AOA): 63% at 0.125 µg, 89% at 0.25 µg (in rats) | Not established for prostate cancer | [1] |
| Degarelix | LHRH Antagonist | - Rapid testosterone suppression (to ≤50 ng/dL) in 96% of patients by day 3- Median PSA reduction of 64% by day 14 | Loading dose of 240 mg, followed by monthly maintenance doses of 80 mg or 160 mg | |
| Relugolix | LHRH Antagonist | - Maintained castration rates in 96.7% of men through 48 weeks | 120 mg orally once daily | |
| Leuprolide | LHRH Agonist | - Testosterone suppression to castrate levels within 2-4 weeks (initial surge) | 7.5 mg monthly injection |
Table 2: Performance in Endometriosis-Associated Pain
| Drug | Mechanism | Key Performance Metrics (Pain Reduction) | Dosage | Source |
| This compound | LHRH Antagonist | Data not available | Not established for endometriosis | |
| Elagolix | LHRH Antagonist | - Significant reduction in dysmenorrhea and non-menstrual pelvic pain | 150 mg once daily or 200 mg twice daily | |
| Relugolix | LHRH Antagonist | - 75% of women in the relugolix combination therapy group achieved a clinically meaningful reduction in dysmenorrhea | 40 mg orally once daily (in combination with estradiol and norethindrone acetate) | |
| Linzagolix | LHRH Antagonist | - Dose-dependent reduction in dysmenorrhea and non-menstrual pelvic pain | 75 mg or 200 mg orally once daily |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of drug performance. Below are representative protocols for key experiments cited in the comparison.
Testosterone Suppression Assay (Prostate Cancer)
This assay is fundamental in assessing the efficacy of LHRH antagonists in treating advanced prostate cancer.
-
Patient Population: Men with histologically confirmed advanced prostate cancer.
-
Treatment Protocol: Patients are randomized to receive the investigational LHRH antagonist (e.g., Degarelix) or a standard-of-care comparator (e.g., Leuprolide).
-
Blood Sampling: Serum samples are collected at baseline, and at regular intervals (e.g., days 3, 7, 14, 28, and monthly thereafter) for one year.
-
Hormone Level Analysis: Serum testosterone and prostate-specific antigen (PSA) levels are measured using validated immunoassays.
-
Primary Endpoint: The primary endpoint is typically the percentage of patients achieving and maintaining testosterone suppression to castrate levels (≤ 50 ng/dL) from day 28 to the end of the study.
-
Secondary Endpoints: Secondary endpoints often include the time to testosterone suppression, PSA response rate, and the incidence of testosterone surges.
Anti-Ovulatory Activity (AOA) Assay (Preclinical)
This preclinical assay was used to determine the initial potency of this compound.
-
Animal Model: Adult female cycling rats are used.
-
Treatment Administration: The test compound (this compound) is administered via subcutaneous injection on the day of proestrus.
-
Ovulation Assessment: The following morning (day of estrus), the oviducts are examined under a microscope to count the number of ova.
-
Efficacy Calculation: The anti-ovulatory activity is expressed as the percentage of rats that are fully anovulatory (no ova present) at a given dose. The effective dose 50 (ED50) is the dose at which 50% of the animals show complete inhibition of ovulation.[1]
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: LHRH signaling pathway and the mechanism of action of this compound.
Caption: In vivo experimental workflow for comparing LHRH antagonists.
References
Safety Operating Guide
Navigating the Safe Disposal of Argtide: A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For scientists and drug development professionals working with synthetic peptides such as Argtide, understanding the correct disposal procedures is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with general best practices for chemical waste management in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][3] In the event of a spill, contain the material to prevent it from entering waterways.[3] Absorb liquid spills with an inert material such as sand or earth, and collect the material into a suitable container for disposal.[4][5]
Step-by-Step Disposal Procedures for this compound
When this compound is deemed a waste product, it must be managed as hazardous waste.[6] Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal:
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and empty containers, must also be treated as hazardous waste.
-
Sharps: Chemically contaminated sharps, such as needles and broken glass, should be collected in a labeled, puncture-resistant sharps container.[9]
-
Labware: Contaminated labware and glassware should be packaged in an appropriate container and labeled as "Hazardous Waste," with the contaminating chemical listed.[6]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[7][8][9] After triple-rinsing and air-drying, and with the label completely defaced or removed, the container may be disposed of as regular solid waste.[7][8][9]
Quantitative Data for Chemical Waste Handling
For easy reference, the following table summarizes key quantitative parameters for the management of chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Waste Storage in Lab | 10 gallons | [7] |
| Container Rinsing Procedure | Triple-rinse with a suitable solvent | [7][8][9] |
| Rinsate Disposal | Collect the first rinse as hazardous waste | [7] |
| Storage Temperature | 2 to 40°C (35.6 to 104°F) | [4] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final removal.
References
- 1. wrmeadows.com [wrmeadows.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ameritechproducts.net [ameritechproducts.net]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling Argtide
Disclaimer: A specific Safety Data Sheet (SDS) for "Argtide" was not located in public databases. The following guidance is based on general safety protocols for handling peptide compounds in a research laboratory setting. Researchers must consult their institution's safety office and perform a risk assessment before handling any new chemical.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal use conditions with adequate ventilation. | Use a dust mask or respirator if creating aerosols or handling large quantities. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety practices is paramount when working with this compound.
2.1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood if there is a risk of generating dust or aerosols.
2.2. Handling Procedures:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and waste containers ready.
-
Donning PPE: Put on a lab coat, followed by safety glasses and gloves.
-
Weighing and Aliquoting:
-
Handle solid this compound carefully to avoid creating dust.
-
Use a spatula to transfer the powder.
-
If possible, weigh the compound directly into the vessel in which it will be dissolved.
-
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and then water.
-
Properly dispose of all contaminated materials.
-
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Dispose of as chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: Gloves, weigh boats, pipette tips, and other disposable materials that have come into contact with this compound should be placed in a designated chemical waste container.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
